Ruthenium(4+)
Description
Historical Development and Significance of Ruthenium(4+) Research
Ruthenium was discovered by Karl Ernst Claus in 1844 and named after Ruthenia, the Latin word for Russia. wikipedia.org Early studies focused on its basic properties and more stable, lower oxidation states. The latter half of the 20th century saw a surge in research into ruthenium's coordination chemistry, partly due to its relative affordability compared to other platinum group metals like platinum and rhodium. rsc.org The investigation into its higher oxidation states, including +4, gained momentum as chemists sought to understand and harness the reactivity of these species. An early significant report in 1959 noted the reduction of RuO₄ to a Ru(IV) species. nih.gov The significance of Ru(IV) research lies in its intermediate position; it is more stable than the highly oxidizing Ru(VI) state but more reactive than the well-established Ru(II) state, making it a versatile player in chemical transformations. acs.org This has led to its extensive study in areas ranging from catalysis to medicine. researchgate.netnih.gov
Comparative Analysis of Ruthenium(4+) within High Oxidation State Transition Metal Chemistry
The chemistry of Ru(IV) is best understood in comparison to its counterparts. As a second-row (4d) transition metal, its properties differ significantly from the first-row (3d) and third-row (5d) elements.
Stability: Higher oxidation states generally become more stable down a group in the d-block. libretexts.org Therefore, Osmium(IV) is typically more stable and less oxidizing than Ruthenium(IV). Conversely, Iron(IV), its 3d congener, is a highly reactive and potent oxidant, often transient and difficult to isolate, whereas Ru(IV) complexes are considerably more stable and can be fully characterized. acs.org
Electronic and Magnetic Properties: Ru(IV) is a d⁴ ion. In an octahedral ligand field, this can lead to different spin states (high-spin or low-spin) depending on the ligands. This contrasts with Fe(IV) porphyrins, which are consistently high-spin (S=1), whereas Ru(IV) porphyrins can be either high-spin (S=1) or low-spin (S=0). acs.org This variability allows for fine-tuning of magnetic and reactive properties.
Bonding: Like other second- and third-row transition metals, Ru(IV) forms stronger metal-ligand bonds with greater covalent character compared to first-row metals. This contributes to the higher stability of its complexes. The stabilization of high oxidation states is crucial for applications like water oxidation catalysis. mdpi.com
| Property | Iron(IV) (3d⁴) | Ruthenium(IV) (4d⁴) | Osmium(IV) (5d⁴) |
| Relative Stability | Generally unstable, highly oxidizing, transient. | Moderately stable, accessible, isolable in complexes. | Generally stable, less oxidizing than Ru(IV). |
| Typical Reactivity | Potent oxidant, often involved in C-H activation. | Key intermediate in oxidation catalysis, water oxidation. | Robust, often used as a stable structural analogue. |
| Spin States | Typically high-spin (S=2 in some contexts, S=1 in porphyrins). | Can be low-spin (S=1) or intermediate-spin depending on ligand field. | Typically low-spin due to large ligand field splitting. |
| Redox Potentials | High positive potentials for M(IV)/M(III) couple. | Intermediate potentials, tunable by ligand environment. | Lower positive potentials compared to Ru(IV). |
Current Research Paradigms and Future Perspectives for Ruthenium(4+) Compounds
Current research is heavily focused on leveraging the unique properties of the Ru(IV) state for specific applications.
Catalysis: A major area of investigation is the role of Ru(IV)-oxo species in oxidation reactions. researchgate.net These complexes are implicated as key intermediates in both synthetic organic chemistry and water oxidation catalysis for renewable energy systems. diva-portal.orgacs.org Stabilizing the high oxidation state of Ru centers is a critical goal for achieving stable performance in acidic oxygen evolution reactions. nih.gov
Materials Science: Ruthenium(IV) oxide (RuO₂) is a cornerstone material in the electronics industry for resistors and as an electrode coating in electrochemical cells for chlorine production. wikipedia.orgrsc.org Research continues into nanostructured RuO₂ and mixed-metal oxides containing Ru(IV) for applications in supercapacitors and electrocatalysis. nih.govrsc.org
Bioinorganic Chemistry: While much of the focus in medicinal chemistry has been on Ru(II) and Ru(III) complexes as potential anticancer agents, the Ru(IV) state is recognized as a relevant intermediate in their mechanism of action. bohrium.comresearchgate.netnih.gov Understanding the formation and reactivity of Ru(IV) species in biological environments is an active area of study. acs.org
The future of Ru(IV) chemistry appears bright, with ongoing efforts to design more sophisticated ligands that can fine-tune the metal center's reactivity and stability. nih.gov This will likely lead to the development of more efficient and selective catalysts for green chemistry applications, novel electronic materials with tailored properties, and a deeper understanding of the role of high-valent metal species in biological systems.
Structure
2D Structure
Properties
Molecular Formula |
Ru+4 |
|---|---|
Molecular Weight |
101.1 g/mol |
IUPAC Name |
ruthenium(4+) |
InChI |
InChI=1S/Ru/q+4 |
InChI Key |
RADGOBKLTHEUQO-UHFFFAOYSA-N |
SMILES |
[Ru+4] |
Canonical SMILES |
[Ru+4] |
Origin of Product |
United States |
Synthetic Methodologies for Ruthenium 4+ Complexes and Materials
Controlled Synthesis of Discrete Ruthenium(4+) Coordination Compounds
The formation of well-defined, discrete Ruthenium(4+) coordination compounds relies on strategies that use the principles of molecular self-assembly, where molecules are programmed through their chemical functionalities to form specific architectures.
Ligand-directed assembly is a powerful strategy for constructing complex molecular architectures. In this approach, the ligands are designed with specific geometric and electronic properties to guide the formation of the desired multinuclear ruthenium complex.
The use of capping ligands, which coordinate to a metal center but have additional, uncoordinated binding sites, allows for the creation of "complex ligands." These can then be used in subsequent reactions to build larger structures. For instance, kinetically inert mononuclear ruthenium complexes with pendant binding sites can act as building blocks. A notable example involves the reaction of a pre-formed fac-[Ru(L)₃]²⁺ complex, where L is a ligand with pendant pyrazolyl-pyridine arms, with Ag(I) ions. This stepwise assembly results in the formation of a decanuclear adamantoid cage, [{Ru(L)₃}₄Ag₆]¹⁴⁺, where the geometry of the initial ruthenium complex directs the final cage structure. rsc.org Similarly, a mixture of fac and mer isomers of a ruthenium complex with three pendant binding sites reacts with labile Cd(II) ions to assemble a Ru₄Cd₄ cubic coordination cage. rsc.org
Another strategy involves using rigid bridging ligands to connect ruthenium centers. The reaction of [(cyclen)Ru(DMSO)Cl]Cl with the linear bridging ligand 4,4′-bipyridine (4,4′-bpy) in a specific solvent mixture leads to the formation of a triangular complex, [(cyclen)₃Ru₃(4,4′-bpy)₃]⁶⁺. berkeley.edu The geometry of the ligands and the reaction conditions direct the assembly of this specific trinuclear architecture. The synthesis of novel Ruthenium(IV) complexes with the general formula [Ru(η³:η³-C₁₀H₁₆)Cl₂L], where L represents various N-heterocyclic ligands like pyrazole (B372694) derivatives, further illustrates how the choice of ligand dictates the final product. acs.org
| Precursor/Building Block | Bridging/Assembling Ligand | Assembled Complex | Reference |
| fac-[Ru(L)₃]²⁺ (L = ligand with pendant pyrazolyl-pyridine arms) | Ag(I) ions | [{Ru(L)₃}₄Ag₆]¹⁴⁺ adamantoid cage | rsc.org |
| [RuL₃]²⁺ (fac/mer mixture) | Cd(II) ions | Ru₄Cd₄ cubic coordination cage | rsc.org |
| [(cyclen)Ru(DMSO)Cl]Cl | 4,4′-bipyridine (4,4′-bpy) | [(cyclen)₃Ru₃(4,4′-bpy)₃]⁶⁺ triangular complex | berkeley.edu |
| [Ru(η³:η³-C₁₀H₁₆)Cl(μ-Cl)]₂ | N-heterocyclic ligands (e.g., pyrazoles) | [Ru(η³:η³-C₁₀H₁₆)Cl₂L] | acs.org |
Template-assisted synthesis provides a method for creating nanostructured materials with controlled morphology and dimensions. This technique often employs a pre-existing structure (the template) to direct the growth of the desired material.
A common approach for synthesizing Ruthenium(IV) oxide (RuO₂) nanostructures is through electrodeposition using a porous template. For example, bundles of RuO₂ nanoneedles, approximately 100 nm in diameter, have been formed by electrodepositing from an aqueous Ruthenium trichloride (B1173362) (RuCl₃) solution into the pores of an anodic aluminum oxide (AAO) membrane. researchgate.net This potentiostatic deposition at room temperature demonstrates a straightforward route to fabricating RuO₂ nanostructures. researchgate.net The use of nanoparticle templates for the synthesis of 2D nanosheets of materials including ruthenium(IV) oxide has also been patented, highlighting the versatility of this approach. google.com
Beyond inorganic templates, organic molecules can also direct the formation of nanomaterials. An organic template-assisted green synthesis method has been reported for other metal oxides, and parallels have been drawn to the favorable electrochemistry of ruthenium complexes when combined with organic compounds, suggesting the potential for similar strategies in RuO₂ synthesis. rsc.org
| Template | Ruthenium Source | Synthetic Method | Resulting Architecture | Reference |
| Anodic Aluminum Oxide (AAO) | Aqueous RuCl₃ solution | Potentiostatic Electrodeposition | RuO₂ nanoneedles | researchgate.net |
| Nanoparticles | Not specified | Not specified | 2D Nanosheets of RuO₂ | google.com |
Ligand-Directed Assembly Strategies for Ruthenium(4+) Complexes
Precursor Chemistry and In Situ Generation of Ruthenium(4+) Species
The synthesis of Ruthenium(4+) compounds often starts from precursors in lower oxidation states. The transformation pathways and the conditions under which these reactions occur are critical for controlling the product distribution and yield.
Ruthenium exhibits a wide range of oxidation states, with +2, +3, and +4 being the most common. wikipedia.orgwikipedia.org Consequently, Ruthenium(II) and Ruthenium(III) complexes are common precursors for the synthesis of Ruthenium(IV) compounds. The most prevalent precursor in ruthenium chemistry is Ruthenium trichloride (RuCl₃), a versatile starting material. wikipedia.orgwikipedia.org
The oxidation of Ruthenium(II) to Ruthenium(IV) is a well-established transformation pathway. For example, six-coordinate Ru(II) complexes containing dimethylglyoxime (B607122) ligands can undergo two sequential, reversible one-electron electrochemical oxidations to generate the corresponding Ru(III) and then the Ru(IV) species. publish.csiro.au In organometallic chemistry, Ru(II) η⁴-diene complexes can be oxidized to Ru(IV) η⁴-diene complexes through the oxidative addition of bromine. acs.orgacs.org Similarly, a mononuclear Ru(II) polypyridyl complex can be oxidized to a reactive Ru(IV)=O species, which is an intermediate in catalytic water oxidation. bnl.gov
Ruthenium(III) can also be oxidized to Ruthenium(IV). The oxidation of Ru(III) in alkaline aqueous solutions has been shown to produce unstable Ru(IV) species. researchgate.net More complex systems involving the reaction of Ru(III) with oxidants like ferrate(VI) can also generate Ru(IV) and even Ru(V) as reactive species. acs.org
The outcome of a reaction designed to produce Ruthenium(4+) compounds is highly sensitive to the experimental conditions. Factors such as the solvent, pH, temperature, and the nature of the ligands and oxidizing agents play a crucial role in determining the final product.
The nature of the ligands bound to the ruthenium center significantly influences the stability of different oxidation states. For instance, the absence of a coordinating ligand can facilitate the formation of a mixed-valence Ru(III)/Ru(IV) complex or a pure Ru(IV) species. rsc.org When oxidizing Ru(II) diene complexes, the choice of the oxidizing agent (e.g., Br₂ vs. Br⁺CF₃SO₃⁻) and the leaving group on the precursor complex dictates whether the stable Ru(IV) diene complex is formed or if it converts to a Ru(IV) allyl complex. acs.orgacs.org
The pH of the reaction medium is another critical parameter. The oxidation of Ru(III) to Ru(IV) is observed to occur in alkaline media (NaOH concentration ≥ 10⁻³ M). researchgate.net In the context of water oxidation catalysis, the formation of the key Ru(IV)=O intermediate from its Ru(II) precursor becomes the predominant pathway at higher pH values. bnl.gov The in situ generation of catalytically active species can also be highly dependent on reaction conditions. For example, while it involves a reduction, the conversion of a hydrous ruthenium oxide pre-catalyst to active Ru(0) species for hydrogenation is dependent on temperature and hydrogen pressure, underscoring the general principle of condition-dependent species formation. frontiersin.org
| Precursor State | Target State | Oxidizing Agent/Method | Key Influencing Factors | Reference |
| Ru(II) | Ru(IV) | Electrochemical Oxidation | Ligand type (macrocyclic) | publish.csiro.au |
| Ru(II) | Ru(IV) | Bromine (Br₂) | Oxidizing agent, leaving group | acs.orgacs.org |
| Ru(III) | Ru(IV) | - | Alkaline pH | researchgate.net |
| Ru(III) | Ru(IV) | Ferrate(VI) | Stoichiometry of reactants | acs.org |
| Ru(II) | Ru(IV)=O | Bulk Electrolysis | pH of the medium | bnl.gov |
Transformation Pathways from Lower Oxidation State Ruthenium Precursors to Ruthenium(4+)
Green Chemistry Principles in Ruthenium(4+) Compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of ruthenium compounds.
One approach is the use of mechanochemistry, which involves reactions conducted by grinding solids together, often in the absence of a solvent. A manual grinding protocol has been developed for the sustainable synthesis of ruthenium carboxylate complexes from a commercially available Ru(II) precursor. This solventless method shows an improved environmental factor (E-factor) and mass productivity compared to traditional solution-based synthesis. mdpi.com
Microwave-assisted synthesis is another technique considered to be a "green" method, as it can significantly reduce reaction times and sometimes improve yields compared to conventional heating. mdpi.com This method has been successfully used to prepare various ruthenium complexes, including those with bipyridine and phenanthroline ligands. mdpi.com
The use of biomass and other natural materials is also a key aspect of green synthesis. Reviews on the ecofriendly synthesis of ruthenium-containing nanomaterials highlight the use of biomaterials like plant extracts for the reduction of ruthenium salts to form nanoparticles. rsc.orgnih.gov Furthermore, a green process for the hydrogenation of sugars has been developed using hydrous ruthenium oxide (HRO), a Ru(IV) species, as a pre-catalyst in water, an environmentally benign solvent. frontiersin.org The concept of organic template-assisted green synthesis, while demonstrated for other metal oxides, points towards future sustainable routes for ruthenium nanomaterials. rsc.org
Sustainable Solvent Systems for Ruthenium(4+) Reactions
The principles of green chemistry are increasingly being applied to the synthesis of ruthenium complexes, emphasizing the replacement of hazardous organic solvents with more environmentally benign alternatives. researchgate.netrsc.org Water, being non-toxic, non-flammable, and abundant, stands out as a superior green solvent for many transition-metal-catalyzed reactions. researchgate.net
The use of water as a solvent can fundamentally alter and even enhance reaction mechanisms. For some ruthenium(II) catalysts, water facilitates an intramolecular deprotonation pathway, which boosts the catalytic action of the metal. researchgate.net This principle extends to reactions involving Ru(4+) species. For instance, several Ru(4+) complexes have been effectively used as catalysts for the isomerization of estragole (B85927) to anethole (B165797) in green media like water and glycerol. mdpi.com Optimal results, achieving nearly quantitative and highly stereoselective formation of trans-anethole, were obtained using mixtures of water/methanol (B129727) (MeOH) or water/ethanol (EtOH). mdpi.com
In cases where reactants have poor water solubility, mixed-solvent systems or additives can be employed. An ethylene (B1197577) glycol–water mixture has been successfully used as a solvent for the synthesis of certain ruthenium–ligand complexes, particularly when substituents on the ligands hinder synthesis in more traditional solvents like DMF. iieta.org The use of such aqueous systems not only aligns with green chemistry principles but can also unlock reaction pathways that are inaccessible in non-aqueous media. Research has shown that the reductive power of some ruthenium complexes is significantly enhanced in water compared to organic solvents like acetonitrile (B52724), enabling reactions such as pinacol (B44631) couplings under sustainable conditions. sciengine.com
Table 1: Examples of Sustainable Solvent Systems in Ruthenium Chemistry
| Catalyst/Complex Type | Sustainable Solvent System | Reaction Type | Key Finding | Reference(s) |
|---|---|---|---|---|
| Ruthenium(IV) complexes | Water/MeOH or Water/EtOH (1:1 v/v) | Isomerization of estragole | Almost quantitative and stereoselective formation of trans-anethole at 80°C. mdpi.com | mdpi.com |
| Ruthenium(IV) complexes | Glycerol/MeOH or Glycerol/EtOH (1:1 v/v) | Isomerization of estragole | Effective green alternative to pure water, achieving high conversion rates. mdpi.com | mdpi.com |
| Ruthenium-ligand complexes | Ethylene glycol-water | Complex Synthesis | Enabled synthesis of complexes that were not possible in DMF. iieta.org | iieta.org |
| Tris(2,2'-bipyridine)ruthenium(II) | Water with ascorbate | Photoredox Pinacol Couplings | Reductive power of the complex was enhanced by 0.2 eV in water compared to acetonitrile. sciengine.com | sciengine.com |
Bio-Assisted Synthesis Routes for Ruthenium(4+) Nanomaterials
The convergence of nanotechnology and green chemistry has spurred the development of bio-assisted synthesis routes, which utilize biological entities like plants and microorganisms as "bio-factories" for producing metallic nanoparticles. Current time information in Bangalore, IN.acs.org This eco-friendly approach is cost-effective and avoids the use of toxic chemicals and harsh reaction conditions often associated with conventional synthesis methods. iphy.ac.cnresearchgate.net For Ruthenium(4+), this is particularly relevant in the synthesis of ruthenium dioxide (RuO₂) nanoparticles.
Plant extracts are a rich source of phytochemicals—such as alkaloids, phenols, and terpenoids—that can act as both reducing and capping/stabilizing agents. iphy.ac.cnarxiv.org These biomolecules facilitate the reduction of ruthenium salt precursors (often RuCl₃) to form nanoparticles, which are then stabilized, preventing agglomeration. Current time information in Bangalore, IN. The synthesis of RuO₂ nanoparticles typically involves bioreduction followed by a calcination step. Current time information in Bangalore, IN.
A variety of plants have been used to mediate the synthesis of ruthenium-containing nanoparticles. For example, aqueous leaf extracts from Acalypha indica and Iris Kashmiriana have been used to produce RuO₂ nanoparticles with dimensions in the nano-range (e.g., 6-25 nm and 25-30 nm, respectively). Current time information in Bangalore, IN.frontiersin.org Similarly, extracts from Gloriosa superba, Causonis trifolia (L.), and Aspalathus linearis have also proven effective. Current time information in Bangalore, IN.frontiersin.orgcore.ac.uk
Microorganisms, including bacteria, fungi, and yeast, offer another powerful tool for nanoparticle synthesis due to their rapid growth and metabolic machinery. ias.ac.inresearchgate.net Metal ions from a precursor solution are trapped on the microbial cell surface and subsequently reduced by enzymes, leading to the formation of nanoparticles. ias.ac.in Both Gram-positive (Bacillus benzeovorans) and Gram-negative (Escherichia coli) bacteria have been shown to synthesize ruthenium-containing nanoparticles, including bimetallic structures like Pd/Ru. ias.ac.intandfonline.com This microbial route offers potential for greater control over nanoparticle characteristics through the manipulation of microbial growth conditions and genetic engineering. ias.ac.in
Table 2: Examples of Bio-Assisted Synthesis of Ruthenium-Containing Nanomaterials
| Biological Agent | Plant/Microorganism | Precursor | Synthesized Nanomaterial | Size Range (nm) | Reference(s) |
|---|---|---|---|---|---|
| Plant Extract | Acalypha indica (leaf) | RuCl₃ | Ruthenium Oxide (RuO₂) | 6-25 | Current time information in Bangalore, IN.frontiersin.org |
| Plant Extract | Iris Kashmiriana | RuCl₃ | Ruthenium Oxide (RuO₂) | 25-30 | frontiersin.org |
| Plant Extract | Gloriosa superba (leaf) | RuCl₃ | Ruthenium (Ru) | 25-90 | researchgate.net |
| Plant Extract | Causonis trifolia (L.) (leaf) | RuCl₃ | Ruthenium (Ru) | Not Specified | iphy.ac.cn |
| Bacteria | Escherichia coli | Ru(III) solution | Ruthenium/Palladium (Ru/Pd) | Not Specified | ias.ac.intandfonline.com |
| Bacteria | Bacillus benzeovorans | Ru(III) solution | Ruthenium/Palladium (Ru/Pd) | Not Specified | tandfonline.com |
Solid-State Synthesis of Ruthenium(4+) Containing Materials
Solid-state synthesis methods, which involve reactions between solid reactants at elevated temperatures, are the cornerstone for producing a wide array of inorganic materials containing Ru(4+), including the simple oxide RuO₂ and more complex mixed-metal ruthenates. ias.ac.in These methods are essential for creating crystalline materials with specific structures and properties.
Conventional solid-state reaction, often called the "ceramic method" or "shake and bake," involves intimately mixing powdered precursors—such as metal oxides or carbonates—and heating them at high temperatures (often >1000°C) for extended periods. mdpi.comias.ac.in Multiple grinding and reheating steps are frequently necessary to ensure a complete and homogeneous reaction. sciengine.com This technique is widely used to prepare perovskite (e.g., SrRuO₃, CaRuO₃) and pyrochlore (B1171951) (e.g., Ln₂Ru₂O₇) ruthenates, where ruthenium is in the +4 oxidation state. arxiv.orgias.ac.inpnas.org For some structures, such as the cubic perovskite BaRuO₃, the application of high pressure (e.g., 6-18 GPa) in addition to high temperature is required to stabilize the desired phase. iphy.ac.cnpnas.org
A greener and more energy-efficient alternative to traditional heating is mechanochemical synthesis. This solvent-free technique uses mechanical energy, typically from ball-milling, to induce chemical reactions in the solid state. rsc.org While many reported mechanochemical syntheses for ruthenium focus on organometallic complexes of Ru(II), the principles are applicable to inorganic Ru(4+) materials. researchgate.netrsc.org For example, intermetallic compounds of gallium and ruthenium have been successfully synthesized by milling the solid metals, demonstrating that mechanical activation can drive reactions even with chemically inert metals like ruthenium. semanticscholar.orgresearchgate.net
Another important solid-state route is the thermal decomposition (calcination) of a solid precursor. Rutile-structured RuO₂ nanoparticles can be synthesized by calcining hydrous ruthenium oxide (RuO₂·xH₂O) or organometallic compounds like Ru(acac)₃ at temperatures between 350°C and 600°C. frontiersin.orgtandfonline.com The final properties of the RuO₂, such as crystallinity and particle size, are highly dependent on the calcination temperature and duration. researchgate.netfrontiersin.orgtandfonline.com For instance, crystalline rutile RuO₂ is obtained by calcining hydrous RuO₂ at 350°C. frontiersin.org
Table 3: Comparison of Solid-State Synthesis Methods for Ru(4+) Materials
| Method | Precursors | Conditions | Typical Product(s) | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Conventional Solid-State Reaction | Metal oxides/carbonates (e.g., SrCO₃, RuO₂) | High Temp (>1000°C), Ambient Pressure | Perovskites (SrRuO₃, CaRuO₃), Pyrochlores (Ln₂Ru₂O₇) | Requires high energy, multiple heating/grinding steps. ias.ac.inpnas.org | ias.ac.inpnas.org |
| High-Pressure Synthesis | Precursors from solid-state reaction | High Temp (1000-1100°C), High Pressure (6-18 GPa) | Cubic Perovskite (BaRuO₃) | Stabilizes dense, high-coordination phases not accessible at ambient pressure. iphy.ac.cnpnas.org | iphy.ac.cnpnas.org |
| Thermal Decomposition / Calcination | Hydrous RuO₂, Ru(acac)₃ | Moderate Temp (200-600°C) | Crystalline RuO₂ nanoparticles | Allows control over particle size and crystallinity via temperature. frontiersin.orgtandfonline.com | frontiersin.orgtandfonline.com |
| Mechanochemical Synthesis | Ruthenium powder, Gallium metal | Ball-milling, Room Temp | Intermetallics (GaₓRuᵧ) | Solvent-free, energy-efficient, can activate inert reactants. semanticscholar.orgresearchgate.net | semanticscholar.orgresearchgate.net |
Coordination Chemistry and Electronic Structure of Ruthenium 4+
Ligand Effects on Ruthenium(4+) Complex Stability and Geometry
The stability and geometry of Ruthenium(4+) complexes are profoundly influenced by the electronic and steric properties of the coordinating ligands. The principles of hard and soft acids and bases (HSAB), as well as the chelate effect and ligand denticity, play crucial roles in determining the preferred coordination environment of the Ru(4+) ion.
According to the HSAB principle, chemical species can be classified as either "hard" or "soft" based on their polarizability. Hard acids are typically small, highly charged, and not easily polarized, while soft acids are larger, have a lower charge, and are more polarizable. Similarly, hard bases are small, highly electronegative, and not very polarizable, whereas soft bases are larger, less electronegative, and more polarizable. The general rule is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.
Ruthenium(II) is generally considered a borderline to soft acid. chemicool.com However, in the +4 oxidation state, the increased positive charge on the ruthenium ion leads to a contraction of its electron cloud, making Ru(4+) a harder acid compared to Ru(2+). This increased hardness influences its bonding preferences.
Consequently, Ru(4+) forms stable complexes with hard ligands, which are typically small and highly electronegatic. Examples of hard ligands that readily coordinate to Ru(4+) include oxide (O²⁻), fluoride (B91410) (F⁻), and chloride (Cl⁻) ions, as well as nitrogen- and oxygen-donating ligands like ammonia (B1221849) (NH₃) and water (H₂O). americanelements.comlatech.edu For instance, ruthenium(IV) oxide (RuO₂) is a highly stable compound, illustrating the strong affinity of Ru(4+) for the hard oxide ligand. americanelements.com
Ligand denticity, which refers to the number of donor atoms a single ligand uses to bind to the central metal ion, and the chelate effect are significant factors in the stability of Ruthenium(4+) complexes. Polydentate ligands, which have two or more donor atoms, can form chelate rings with the metal center. This chelation significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands, an observation known as the chelate effect.
The geometry of the resulting complex is also dictated by the steric constraints and preferred coordination angles of the chelating ligand. For instance, the reaction of [RuHCl(CO)(PPh₃)₃] with a bidentate pyrazolyl-benzoquinone ligand leads to a distorted octahedral geometry around the ruthenium center, with the ligand forming a five-membered chelate ring. rsc.org Similarly, the use of chelating ligands can influence the reactivity of the ruthenium center. In some cases, the formation of a stable chelate can attenuate the catalytic activity of a ruthenium complex by sequestering the metal in an unreactive form. acs.org
The following table provides examples of Ruthenium(4+) complexes with ligands of varying denticity:
| Complex | Ligand(s) | Denticity |
| [RuCl₄(AN)₂]·H₂O | Chloride, Acetonitrile (B52724) | Monodentate |
| [Ru(O)(H⁺TPA)(bpy)]³⁺ | Tris(2-pyridylmethyl)amine, 2,2'-bipyridine | Tetradentate, Bidentate |
| [Ru(bpy)(L-H)₂]²⁺ (L = 2,3-diamino-2,3-dimethylbutane) | 2,2'-bipyridine, Diamine | Bidentate |
This table is populated with data from scientific research. acs.orgacs.orgmdpi.com
The coordination of ligands around a Ruthenium(4+) center can lead to various stereoisomers, including geometric isomers (cis/trans) and optical isomers (enantiomers). The specific stereochemistry adopted by a complex is influenced by a combination of factors, including ligand-ligand interactions, the electronic preferences of the d⁴ metal center, and the synthetic methodology employed.
In octahedral Ru(4+) complexes of the type [RuX₄Y₂], where X and Y are monodentate ligands, both cis and trans geometric isomers are possible. The relative stability of these isomers can depend on the electronic properties of the ligands. For example, in bis(amido)ruthenium(IV) complexes, the two Ru-N(amide) bonds are found to be cis to each other. acs.org
For complexes with chelating ligands, the stereochemistry can be more complex. For instance, the reaction of Ru(bpy)Cl₃·H₂O with two equivalents of a substituted pyrazolylpyridine ligand can yield a mixture of three possible geometric isomers. nih.gov The selective synthesis of a particular isomer often requires careful control of reaction conditions or the use of specific precursors. For example, using Ru(DMSO)₄Cl₂ as a starting material can lead to the selective formation of a specific isomer of a [Ru(bpy)L₂]²⁺ complex. nih.gov
The presence of chiral ligands or the arrangement of achiral ligands can also result in chiral complexes, which exist as a pair of non-superimposable mirror images (enantiomers). The synthesis and characterization of complete stereochemical sets of dinuclear ruthenium complexes have been reported, highlighting the rich stereochemistry of these systems. rsc.org
Influence of Ligand Denticity and Chelation on Ruthenium(4+) Coordination
Electronic Structure and Bonding in Ruthenium(4+) Compounds
The electronic structure of Ruthenium(4+) complexes, which have a 4d⁴ electron configuration, is a key determinant of their physical and chemical properties, including their magnetic behavior and reactivity. This section explores the molecular orbital description of bonding and the factors that govern the spin state of these systems.
The bonding in Ruthenium(4+) complexes can be effectively described using molecular orbital (MO) theory. In an octahedral ligand field, the five degenerate d-orbitals of the ruthenium ion split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). uomustansiriyah.edu.iq The energy separation between these two sets is known as the ligand field splitting parameter (Δo).
The interaction between the metal d-orbitals and the ligand orbitals results in the formation of bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.org The ligand orbitals are generally lower in energy than the metal d-orbitals. Consequently, the resulting bonding MOs have more ligand character, while the anti-bonding MOs have more metal character. The t₂g orbitals are often non-bonding or slightly π-bonding/anti-bonding, depending on the π-donor or π-acceptor nature of the ligands. The eg orbitals form σ-bonds with the ligands and are therefore strongly anti-bonding.
In a typical Ru(4+) complex, the four d-electrons will occupy the lowest available molecular orbitals. The specific arrangement of these electrons depends on the magnitude of Δo and the spin-pairing energy.
Density functional theory (DFT) calculations have been instrumental in providing detailed insights into the electronic structure of Ru(4+) complexes. For example, in ruthenium(IV) bis(amido) porphyrins, the four 4d-electrons of the Ru(IV) center are assigned to the highest occupied molecular orbital (HOMO) and HOMO-2, which are relatively pure, non-bonding Ru 4d orbitals. acs.org The unoccupied Ru 4d orbital is then available to engage in π-bonding interactions with the amide ligands. acs.org
Ruthenium(4+) complexes, with their d⁴ electron configuration, can exist in different spin states, primarily low-spin (S=0, diamagnetic) or high-spin (S=1, paramagnetic, often referred to as an intermediate spin state in this context). acs.orgacs.org The preferred spin state is determined by the balance between the ligand field splitting energy (Δo) and the spin-pairing energy (P).
Low-spin (S=0): If Δo is large (strong-field ligands), it is energetically more favorable for the electrons to pair up in the lower-energy t₂g orbitals, resulting in a t₂g⁴ configuration. This leads to a diamagnetic complex. For example, ruthenium(IV)-oxo complexes with certain pyridylamine ligands have been found to be diamagnetic, indicating a low-spin state. rsc.orgresearchgate.net Similarly, some bis(amido)ruthenium(IV) complexes are also diamagnetic. acs.org
High-spin (S=1): If Δo is small (weak-field ligands), it is energetically more favorable for the electrons to occupy the higher-energy eg orbitals rather than pairing up in the t₂g orbitals. This results in a t₂g³eg¹ configuration with two unpaired electrons, leading to a paramagnetic complex. For instance, magnetic susceptibility measurements of [RuIVCl₄(AN)₂]·H₂O showed a magnetic moment corresponding to two unpaired electrons, confirming a high-spin (S=1) state in an octahedral environment. mdpi.com A Ru(IV)-oxo complex with a partially dissociated TPA ligand was also determined to have an intermediate spin state of S=1. acs.org
The nature of the ligands plays a crucial role in determining the spin state. Ligands that are strong π-donors, such as oxide or certain amido ligands, can increase the energy of the dπ orbitals, potentially leading to different spin state energetics. acs.org For instance, while many ruthenium(IV) porphyrins are S=0, paramagnetic (S=1) examples exist, such as those with bis(pyrazolato) ligands. acs.org
The following table summarizes the spin states of selected Ruthenium(4+) complexes:
| Complex | Spin State (S) | Magnetic Property |
| [RuIVCl₄(AN)₂]·H₂O | 1 | Paramagnetic |
| [Ru(O)(H⁺TPA)(bpy)]³⁺ | 1 | Paramagnetic |
| Ruthenium(IV)-oxo with specific pyridylamine ligands | 0 | Diamagnetic |
| [RuIV(bpy)(L-H)₂]²⁺ (L = 2,3-diamino-2,3-dimethylbutane) | 0 | Diamagnetic |
| Ruthenium(IV) bis(amido) porphyrins | 0 | Diamagnetic |
| Ruthenium(IV) bis(pyrazolato) porphyrins | 1 | Paramagnetic |
This table is populated with data from scientific research. acs.orgacs.orgmdpi.comacs.orgrsc.org
Molecular Orbital Description of Ruthenium(4+)-Ligand Interactions
Redox Potential Modulation in Ruthenium(4+) Complexes through Ligand Design
The ability to fine-tune the redox potential of Ruthenium(4+) (Ru(IV)) complexes is a cornerstone of modern coordination chemistry, with significant implications for their application in catalysis, medicine, and materials science. By strategically modifying the ligands coordinated to the ruthenium center, chemists can precisely control the energy required for the Ru(III)/Ru(IV) and Ru(IV)/Ru(V) redox transitions. This modulation is primarily achieved by altering the electronic and steric properties of the ligand framework.
The electronic influence of ligands is a key factor in adjusting the redox potential of the ruthenium center. Ligands can be broadly categorized as electron-donating or electron-withdrawing, and their choice directly impacts the electron density at the metal ion.
Electron-Donating Groups (EDGs): When ligands bearing strong electron-donating groups are coordinated to a ruthenium center, they increase the electron density on the metal. This increased electron density makes it more difficult to remove an electron (oxidation). Consequently, the oxidation of Ru(III) to Ru(IV) or Ru(IV) to Ru(V) requires a higher potential. For instance, in a series of ruthenium-dioxo complexes, the presence of EDGs on the dioxo ligand was found to increase the electron density on the ruthenium center, thereby shifting its redox process to a more cathodic (lower) potential. d-nb.info The stronger the electron-donating character of the substituent, the more pronounced the shift. d-nb.info Similarly, studies on [trans-RuCl₄L(DMSO)]⁻ and [trans-RuCl₄L₂]⁻ complexes, where L represents various azole ligands, have shown that the net electron donor character of the ligand influences the redox potential. nih.govresearchgate.net Ligands that are stronger net electron donors tend to destabilize the Ru(II) state relative to the Ru(III) state, affecting the Ru(III)/Ru(IV) potential as well. nih.gov
Electron-Withdrawing Groups (EWGs): Conversely, ligands equipped with electron-withdrawing groups decrease the electron density on the ruthenium center. This makes the metal center more electron-deficient and thus easier to reduce (and harder to oxidize further). As a result, the Ru(III)/Ru(IV) redox potential is shifted to more anodic (higher) values. This principle is widely used to create more powerful oxidizing agents. For example, replacing a 2,2′-bipyridine (bpy) ligand with the stronger π-accepting 2,2′-bipyrazine (bpz) ligand in a binuclear ruthenium complex was expected to cause a positive shift in the Ru-centered redox potentials. rsc.org This effect holds true for lower oxidation states; however, the trend can sometimes reverse for higher valence states due to complex electronic interactions. rsc.org
The steric bulk of the ligands can also play a role in modulating redox potentials, although it is often intertwined with electronic effects. Large, bulky ligands can enforce a specific coordination geometry around the ruthenium ion. This can affect the relative stability of the different oxidation states (e.g., Ru(III) vs. Ru(IV)), thereby influencing the potential at which the redox transition occurs. For example, steric hindrance can alter the bond angles and distances of the Ru-ligand bonds, which in turn can modify the energy levels of the metal's d-orbitals. sci-hub.st While electronic effects are often considered the dominant parameter, steric factors can be crucial, especially in catalyst design where they can influence substrate access and the stability of reaction intermediates. diva-portal.orgresearchgate.net
Redox-active ligands represent a sophisticated strategy for modulating the electronic properties of ruthenium complexes. These ligands can participate directly in the redox process, storing or releasing electrons. cczu.edu.cnx-mol.net This creates multi-electron pathways and can significantly alter the apparent redox potential of the metal center. In some cases, oxidation or reduction may be centered on the ligand rather than the metal, leading to the formation of ligand radicals. cczu.edu.cnx-mol.net For example, in certain mononuclear Ru complexes with redox-active N₅ ligands designed for water oxidation, ligand-centered oxidation was observed to be more sensitive to substituent electronic effects than the metal-centered oxidations. cczu.edu.cnx-mol.net This approach allows for easier access to higher redox levels of the metal ion by managing charge accumulation within the ligand framework. cczu.edu.cn
The table below presents data on how different ligands and substituents modulate the redox potential of various ruthenium complexes.
Table 1. Redox Potentials of Selected Ruthenium Complexes
| Complex | Ru Redox Couple | Potential (V vs. reference) | Ligand/Substituent Effect |
|---|---|---|---|
| [trans-RuCl₄(indazole)(DMSO)]⁻ | Ru(III)/Ru(IV) | Varies with ligand | Indazole is a weaker electron donor than imidazole, affecting the potential. nih.gov |
| [{Ru(H₂O)(bpz)}₂(tpy₂ph)]⁴⁺ | Ru(IV)/Ru(V) | Negative shift of 0.14 V compared to bpy analogue | The strong π-accepting bpz ligand lowers the potential for high-valence species. rsc.org |
| [(LRN₅⁻)RuIII-OH]⁺ (R = OMe, Me, H, F, CF₃) | Ru(IV)=O/Ru(III)-OH | Varies with R | Electron-donating groups (e.g., OMe) modulate the potential for water oxidation catalysis. cczu.edu.cnx-mol.net |
| [Ru(py-NHC)₃]²⁺ | Ru(III)/Ru(II) | 1.12 | The σ-donor properties of the carbene ligand stabilize Ru(III), lowering the potential compared to [Ru(bpy)₃]²⁺. mdpi.com |
| [Ru(py-aNHC)₃]²⁺ | Ru(III)/Ru(II) | 0.14 | The strongly σ-donating abnormal N-heterocyclic carbene (aNHC) leads to a significant decrease in the redox potential. mdpi.com |
Reactivity and Mechanistic Investigations of Ruthenium 4+ Processes
Electron Transfer and Redox Transformations of Ruthenium(4+) Species
The redox chemistry of Ru(IV) is fundamental to its diverse reactivity, encompassing both oxidative and reductive pathways that are crucial in various chemical transformations.
Oxidation and Reduction Pathways Involving Ruthenium(4+)
Ruthenium(IV) complexes are key intermediates in a variety of redox reactions. researchgate.net They can be generated through the oxidation of Ru(II) or Ru(III) precursors. For instance, the formation of a Ru(IV)-oxo complex can occur via proton-coupled electron-transfer (PCET) oxidation of a corresponding Ru(II)-aqua complex. researchgate.net This process highlights the accessibility of the Ru(IV) state and its significance in oxidation catalysis.
The reduction of Ru(IV) species is equally important. In catalytic cycles, Ru(IV) intermediates are often reduced back to lower oxidation states, such as Ru(II) or Ru(III), completing the catalytic turnover. For example, in some catalytic oxidations, a Ru(IV)=O species can be reduced by an olefin, leading to the formation of an epoxide and a lower-valent ruthenium species. rsc.org
The redox potential of the Ru(IV)/Ru(III) couple is a critical parameter that influences the direction and feasibility of electron transfer reactions. This potential can be modulated by the ligand environment surrounding the ruthenium center. The stability and reversibility of these redox processes make ruthenium complexes valuable for detailed kinetic and mechanistic studies of oxidation reactions. researchgate.net
Disproportionation Reactions of Ruthenium(4+) Compounds
Disproportionation, a reaction where a species is simultaneously oxidized and reduced, is a known pathway for some ruthenium complexes. In the context of Ru(IV), this can involve the conversion of a Ru(III) species into Ru(II) and Ru(IV) states. For example, certain pentaammineruthenium(III)-nucleoside complexes have been shown to disproportionate to Ru(II) and Ru(IV) species. nih.gov This reaction is initiated by the deprotonation of the nucleoside ligand, which then triggers a two-electron redox event. nih.gov
Another instance involves the proton-assisted disproportionation of a Ru(II) complex with a non-innocent ligand, which yields a Ru(III) oxidant and a Ru(III) reductant, demonstrating the intricate interplay between proton and electron transfer in controlling the oxidation state of ruthenium. researchgate.net The thermolysis of certain ruthenium carbonyl clusters can also lead to disproportionation reactions of coordinated organic molecules. Furthermore, the reaction of a Ru(II) porphyrin with nitrogen dioxide/dinitrogen tetroxide results in the disproportionation of N2O4 to form a stable Ru(II) nitrosyl nitrato complex.
Ligand Exchange and Substitution Dynamics in Ruthenium(4+) Systems
The lability and substitution dynamics of ligands coordinated to a Ru(IV) center are critical factors that dictate the reactivity and catalytic activity of these complexes.
Kinetics and Thermodynamics of Ruthenium(4+) Ligand Lability
The rate at which ligands are exchanged in a coordination complex is a measure of its kinetic lability. tumkuruniversity.ac.in For ruthenium complexes, ligand exchange can be a crucial step in catalytic cycles, allowing for the binding of substrates and the release of products. caltech.edunih.gov The lability of a complex is influenced by several factors, including the charge and size of the metal ion, the electron configuration, and the ligand field stabilization energy (LFSE). libretexts.orglibretexts.org Generally, a higher charge density on the metal ion leads to stronger metal-ligand bonds and thus, slower substitution rates, making the complex more inert. libretexts.org
The thermodynamics of ligand exchange are governed by the stability of the resulting complex. gcnayanangal.com The chelate effect, for instance, describes the enhanced thermodynamic stability of complexes containing chelating ligands compared to those with monodentate ligands. libretexts.org This increased stability can also translate to kinetic inertness. libretexts.org
Studies on arene ruthenium metalla-rectangles have shown that ligand exchange does not occur spontaneously, even at elevated temperatures, unless an external stimulus is applied, highlighting the robustness of these supramolecular structures. rsc.org In some cases, ligand exchange is a prerequisite for catalytic activity. For instance, in certain transfer hydrogenation reactions catalyzed by Ru(II) complexes, a ligand must first be exchanged with a hydrogen donor to form a reactive ruthenium-hydride species. nih.gov
Small Molecule Activation by Ruthenium(4+) Centers
Ruthenium(IV) complexes have demonstrated the ability to activate a variety of small molecules, a process of significant interest for its potential applications in industrial and biological chemistry.
Oxygen Atom Transfer Chemistry Mediated by Ruthenium(4+)
High-valent ruthenium-oxo complexes, including Ru(IV)=O species, are well-established as potent reagents for oxygen atom transfer (OAT) reactions. researchgate.netresearchgate.net These reactions are fundamental to a wide range of oxidative transformations, such as the epoxidation of alkenes and the oxidation of hydrocarbons. rsc.orgresearchgate.net
The mechanism of OAT often involves the direct transfer of the oxo group from the ruthenium center to a substrate. For example, [RuIV(Me3tacn)O(N-N)]2+ complexes are reactive towards alkene epoxidation. researchgate.net The efficiency of this process can be significantly influenced by the presence of other metal ions. The addition of non-redox metal ions, acting as Lewis acids, can dramatically enhance the catalytic OAT efficiency of a ruthenium complex. rsc.org In one study, the presence of Al(III) ions was found to accelerate both the formation of the active Ru(IV)=O species and the subsequent oxygen transfer to an olefin. rsc.org
Detailed mechanistic studies, combining experimental techniques like electron paramagnetic resonance (EPR) and stopped-flow freeze-quench with theoretical calculations, have provided deep insights into the dynamics of OAT. nih.gov These studies have revealed the formation of Ru(IV)=O intermediates and their subsequent reactions, such as the transfer of the oxygen atom to a ligand or a substrate. nih.gov For instance, in a water oxidation catalyst, a Ru(IV)═O species was observed to transfer its oxygen atom to a non-coordinating nitrogen on the ligand framework. nih.gov
The activation of other small molecules, such as nitrogen (N2), hydrogen (H2), and carbon monoxide (CO), has also been achieved at ruthenium centers, often involving the formation of cationic complexes where a ligand has been abstracted to create a vacant coordination site. researchgate.net
Carbon-Hydrogen and Carbon-Nitrogen Bond Activation Mechanisms Involving Ruthenium(4+) Intermediates
Ruthenium(IV) intermediates, though often transient, are pivotal in a variety of catalytic transformations, most notably in the activation of otherwise inert carbon-hydrogen (C-H) and carbon-nitrogen (C-N) bonds. The reactivity of these high-valent species provides pathways for novel organic syntheses that are atom-economical and efficient. Mechanistic investigations, combining experimental data and computational studies, have illuminated the roles of Ru(IV)-oxo, -nitrido, and -alkyl species in these demanding chemical processes.
Carbon-Hydrogen (C-H) Bond Activation:
The activation of C-H bonds by Ru(IV) complexes, particularly Ru(IV)-oxo species, is a cornerstone of oxidation catalysis. These reactions often proceed via a hydrogen atom transfer (HAT) mechanism. The high electrophilicity of the oxygen atom in a Ru(IV)=O moiety facilitates the abstraction of a hydrogen atom from a substrate, generating a substrate radical and a Ru(III)-hydroxo species. This pathway is supported by large kinetic isotope effects (KIEs) and linear correlations between reaction rates and the bond dissociation energies (BDEs) of the substrate's C-H bonds. acs.orgnih.gov
For instance, a seven-coordinate complex, [RuIV(tpz)(pic)2(O)]2+, has demonstrated high reactivity towards the oxidation of alkylaromatic hydrocarbons. acs.org Kinetic studies for the oxidation of 9,10-dihydroanthracene (B76342) (DHA) and xanthene with this complex yielded large KIE values of 10.3 and 17.2, respectively, confirming a HAT mechanism. acs.org Similarly, the complex [Ru(O)(H+TPA)(bpy)]3+ was shown to oxygenate saturated C-H bonds through a two-step process initiated by HAT, with a KIE of 49 observed for the reaction with DHA. nih.gov Following the initial HAT step, the resulting intermediates can undergo an "oxygen-rebound" step to form the oxygenated product. nih.gov
Density functional theory (DFT) calculations have been employed to explore the reaction pathways for C-H activation. In the oxidation of methanol (B129727) by non-porphyrin RuIVO complexes like RuIVO(TPA), the rate-determining step was identified as the H-atom abstraction from the methyl group. worldscientific.com
Beyond discrete Ru(IV)-oxo complexes, Ru(IV) intermediates are also proposed in catalytic cycles that begin from lower oxidation state precursors. A common mechanistic paradigm is the Ru(II)-Ru(IV)-Ru(II) cycle. rsc.orgrsc.org In certain ruthenium-catalyzed annulations, for example, the reaction is believed to proceed through C-H activation to form a ruthenacycle, which is then oxidized from Ru(II) to a Ru(IV) intermediate before subsequent reductive elimination steps regenerate the Ru(II) catalyst. rsc.orgrsc.org
Carbon-Nitrogen (C-N) Bond Activation:
Ruthenium(IV) intermediates are also implicated in the cleavage and formation of C-N bonds. Deaminative coupling reactions, which transform readily available primary amines into more complex structures, can proceed through mechanisms involving Ru(IV) species. DFT studies of a ruthenium-catecholate catalyzed deaminative coupling of ketones with amines suggested a stepwise mechanism for the key worldscientific.comrsc.org-carbon migration step that proceeds via the formation of a Ru(IV)-alkyl species. marquette.edumarquette.edu This pathway involves the oxidative addition of an imine C-N bond to a Ru(II) center, generating the Ru(IV) intermediate, which then facilitates the key bond-forming event. marquette.edumarquette.edu
Furthermore, high-valent ruthenium-nitrido complexes (Ru≡N) are highly reactive species capable of C-N bond manipulation. (salen)ruthenium(VI) nitrido complexes have been shown to facilitate the facile oxidative cleavage of the strong C-N bonds in primary aliphatic amines. rsc.org The driving force for this rapid reaction is the formation of dinitrogen (N≡N) after the initial coupling of the amine nitrogen and the nitrido ligand. rsc.org While this example involves a Ru(VI) complex, it highlights the potential of high-valent ruthenium species in C-N bond transformations, a field where Ru(IV)-imido and -amido intermediates are also considered key players in catalytic amination and related reactions. osti.gov
Table 1: Research Findings on Ruthenium(4+) Mediated Bond Activation
| Ruthenium(4+) Complex/Intermediate | Bond Activated | Proposed Mechanism | Key Research Finding | Reference |
|---|---|---|---|---|
| [RuIV(tpz)(pic)2(O)]2+ | C-H (Alkyl) | Hydrogen Atom Transfer (HAT) | Demonstrated high reactivity in oxidizing alkylaromatics; large KIE of 10.3 for DHA oxidation. | acs.org |
| [Ru(O)(H+TPA)(bpy)]3+ | C-H (Saturated) | HAT followed by Oxygen-Rebound | Successfully detected Ru(III)-alkoxo oxygen-rebound intermediates via ESI-MS; KIE of 49 for DHA. | nih.gov |
| RuIVO(TPA) | C-H (Methanol) | Hydrogen Atom Transfer (HAT) | DFT calculations showed the rate-determining step is H-atom abstraction from the CH3 group. | worldscientific.com |
| Ru(IV) Intermediate in Annulation | C-H / N-O | Ru(II)-Ru(IV)-Ru(II) Catalytic Cycle | Proposed a novel mechanism featuring N-O cleavage preceding alkyne insertion, involving a Ru(IV)-nitrene species. | rsc.orgrsc.org |
| Ru(IV)-alkyl Intermediate | C-N (Imine) | Oxidative Addition / worldscientific.comrsc.org-Carbon Migration | DFT study revealed a stepwise mechanism for the migration step in deaminative alkylation of ketones. | marquette.edumarquette.edu |
Photoreactivity and Photoinduced Processes of Ruthenium(4+) Complexes
The photochemistry of ruthenium complexes is a vast and extensively studied field, dominated by the rich photophysical and photoreactive properties of ruthenium(II) polypyridyl compounds. nih.govcinz.nz In contrast, the direct photoreactivity of stable, ground-state ruthenium(IV) complexes is less explored. However, Ru(IV) species play a crucial role as high-valent intermediates in a variety of photoinduced processes, particularly in photocatalytic systems for oxidation reactions and energy conversion.
The primary role of Ru(IV) in photochemistry is often as a transient, key intermediate generated following a photoinduced event. In many systems, a Ru(II) photosensitizer, such as [Ru(bpy)3]2+, absorbs light to form a metal-to-ligand charge transfer (3MLCT) excited state. cinz.nzrsc.org This excited state can be oxidatively quenched by a sacrificial electron acceptor to generate Ru(III). The resulting powerful oxidant, Ru(III), can then oxidize a catalytic species to a high-valent state, such as Ru(IV), which performs the desired chemical transformation before being reduced back to its resting state, completing the catalytic cycle.
A significant application of this principle is in photochemical water oxidation. In these systems, a ruthenium-based water oxidation catalyst (WOC) is driven to high oxidation states, including Ru(IV) and Ru(V), by a photochemically generated oxidant. diva-portal.org For example, Yoon and co-workers reported the photochemical water oxidation by Ru-tpz complexes, where a Ru(IV)-oxo species is a proposed key intermediate in the O-O bond formation step. acs.org The process is initiated by light absorption by a photosensitizer, which ultimately leads to the oxidation of the Ru-aqua precursor to the catalytically active high-valent oxo species. diva-portal.orgacs.org
While direct photoexcitation of Ru(IV) complexes is uncommon, some systems exhibit unique light-induced behavior. Studies on ruthenium nitrosyl complexes have revealed complex photoreactivity, including the photoinduced linkage isomerization of the nitrosyl ligand (e.g., from Ru-NO to Ru-ON). researchgate.netrsc.org While these complexes are typically Ru(II) or Ru(III) in their ground state, the electronic perturbations caused by photoexcitation can lead to transient states with characters that mimic higher oxidation states, facilitating these structural changes. researchgate.net
Furthermore, photoinduced energy or electron transfer can occur in multinuclear complexes where a Ru(IV) center might be present. Although most research on such dyads involves Ru(II) and another metal center, the principles of intercomponent energy and electron transfer are relevant. capes.gov.bracs.orgnih.gov For instance, photoexcitation of one part of a molecule could lead to energy transfer that activates a Ru(IV) center elsewhere in the structure, or a photoinduced electron transfer could generate a transient Ru(IV) species.
The development of photoactivatable chemotherapies (PACT) also relies on the unique photochemistry of ruthenium complexes. nih.gov Most PACT agents are Ru(II) compounds that, upon irradiation, undergo ligand substitution to release a biologically active molecule or unmask a reactive coordination site. nih.govacs.orgrsc.org While Ru(IV) is not the primary actor, the fundamental principle of using light to access a reactive metal-centered state is central. Future research may explore if stable Ru(IV) complexes can be designed to be photo-labile, potentially offering new therapeutic mechanisms.
Table 2: Research Findings on Photoinduced Processes Involving Ruthenium(4+)
| Ruthenium Complex/System | Photoinduced Process | Role of Ruthenium(4+) | Key Research Finding | Reference |
|---|---|---|---|---|
| Ru-tpz Water Oxidation Catalyst with Photosensitizer | Photocatalytic Water Oxidation | Key Catalytic Intermediate (Ru(IV)-oxo) | Ru(IV)-oxo species are proposed as the active intermediates responsible for O-O bond formation. | acs.org |
| Dinuclear Ruthenium WOC with [Ru(bpy)3]2+ | Photochemical Water Oxidation | High-Valent Intermediate | Computational studies suggest high-valent redox states, accessible via photo-oxidized sensitizer, are crucial for catalysis. | diva-portal.org |
| [Ru(bpy)3]2+ with Fe-based WOC | Photoinduced Hole Transfer | Not directly involved (Ru(III) generated) | Demonstrates the principle of using a photochemically generated Ru(III) oxidant to drive a catalyst to high-valent states. | rsc.org |
| Ethylenediamine Ruthenium Nitrosyl Complexes | Photoinduced Linkage Isomerization | Not a stable species; electronic excited state | Light irradiation can switch between Ru-NO, Ru-ON, and Ru-η2-(NO) isomers, showcasing light-induced structural changes. | rsc.org |
Catalytic Applications and Mechanistic Insights of Ruthenium 4+ Catalysts
Ruthenium(4+) in Selective Oxidation Catalysis
Ruthenium(IV) is a key intermediate in many catalytic oxidation reactions. Often generated from Ru(II) or Ru(III) precursors, Ru(IV)-oxo complexes are powerful oxidizing agents capable of oxygen atom transfer and facilitating dehydrogenation reactions. acs.org The reactivity of these species is central to the oxidation of a wide range of organic substrates, including alcohols, amines, and alkenes. capes.gov.brrsc.org For instance, in aerobic oxidations catalyzed by ruthenium porphyrin systems, a Ru(IV) mono-oxo intermediate is a crucial part of a catalytic cycle that also involves a Ru(VI) di-oxo species. rsc.orgle.ac.uk The stabilization and reactivity of these high-valent oxo intermediates are critical for catalyst efficiency and selectivity.
Ruthenium(IV) catalysts are effective in the oxidative dehydrogenation of alcohols and amines, a process that formally removes hydrogen from the substrate to yield a more oxidized product, such as a ketone, imine, or nitrile. researchgate.netmdpi.com These reactions can proceed without the need for an external sacrificial oxidant, liberating hydrogen gas as the only byproduct in what is termed acceptorless dehydrogenation. researchgate.net
In one notable example, highly dispersed ruthenium incorporated into a titanium oxide (TiO₂) support serves as an efficient catalyst for the oxidant-free dehydrogenation of various alcohols. mdpi.com X-ray Photoelectron Spectroscopy (XPS) analysis confirmed the presence of ruthenium in the +4 oxidation state on the catalyst surface. The proposed mechanism involves a synergistic effect between the Lewis acidic TiO₂ surface, which facilitates the deprotonated adsorption of the alcohol, and the Ru(IV) species, which mediates the elimination of a hydride from the α-carbon. mdpi.com Similarly, the oxidative dehydrogenation of primary amines to nitriles, a challenging four-electron oxidation, can be achieved using ruthenium-based catalysts. researchgate.net The particular efficacy of ruthenium in these transformations is linked to its ability to access higher oxidation states, which provides a low-energy pathway for the even-electron processes required for dehydrogenation. capes.gov.br
Table 1: Oxidative Dehydrogenation of Alcohols and Amines with Ruthenium(IV) Catalysts This table presents examples of substrates transformed via oxidative dehydrogenation using Ru(IV)-based catalytic systems.
| Substrate | Catalyst System | Product | Yield (%) | Source(s) |
|---|---|---|---|---|
| Benzyl Alcohol | Ru(IV)/TiO₂ | Benzaldehyde | >98 | mdpi.com |
| Cinnamyl Alcohol | Ru(IV)/TiO₂ | Cinnamaldehyde | >98 | mdpi.com |
| 1-Octanol | Ru(IV)/TiO₂ | Octanal | 70 | mdpi.com |
| Benzylamine | RuCl₃·nH₂O / Base | Benzonitrile | 96 | researchgate.net |
| 4-Methoxybenzylamine | RuCl₃·nH₂O / Base | 4-Methoxybenzonitrile | 98 | researchgate.net |
| 1,2,3,4-Tetrahydroquinoline | RuCl₃·nH₂O / Base | Quinoline | 92 | researchgate.net |
High-valent ruthenium-oxo species are potent reagents for the oxygenation of alkenes, leading to the formation of epoxides and diols. Specifically, monooxoruthenium(IV) complexes have been shown to be effective catalysts for the epoxidation of aromatic alkenes under ambient conditions. acs.org The catalytic cycle often involves the oxidation of a lower-valent ruthenium precursor to a high-valent oxo-species, which then transfers its oxygen atom to the alkene.
Mechanistic studies on the epoxidation of styrenes using complexes like [RuIV(terpy)(6,6'-Cl₂-bpy)O]²⁺ reveal a stepwise mechanism. acs.org The reaction proceeds through the rate-limiting formation of a benzylic radical intermediate, which can undergo bond rotation before the final ring-closing C-O bond formation. This stepwise nature leads to non-stereospecific epoxidation of cis-alkenes. acs.org In some systems, the catalytic cycle involves both Ru(IV) and Ru(VI) states. For example, in aerobic epoxidation catalyzed by a ruthenium-porphyrin complex, a Ru(VI)-dioxo species performs the epoxidation, generating a Ru(IV)-mono-oxo intermediate which is then reoxidized to complete the cycle. rsc.orgresearchgate.net
Table 2: Epoxidation of Alkenes with Ruthenium(IV) Catalysts This table provides examples of alkenes epoxidized using catalytic systems involving Ru(IV) species.
| Alkene Substrate | Catalyst | Oxidant | Product | Yield (%) | Source(s) |
|---|---|---|---|---|---|
| Styrene | [RuIV(terpy)(tmeda)O]²⁺ |
- | Styrene Oxide | - | acs.org |
| cis-β-Methylstyrene | [RuIV(terpy)(6,6'-Cl₂-bpy)O]²⁺ |
- | cis & trans-β-Methylstyrene Oxide | - | acs.org |
| Stilbene | Ru-Porphyrin | O₂ / H₂O | Stilbene Oxide | 93 | rsc.orgresearchgate.net |
| Cyclooctene | Ru-Porphyrin | O₂ / H₂O | Cyclooctene Oxide | 85 | rsc.orgresearchgate.net |
Oxidative Dehydrogenation Catalyzed by Ruthenium(4+)
Ruthenium(4+) in Hydrogenation and Transfer Hydrogenation Reactions
The field of catalytic hydrogenation and transfer hydrogenation has been overwhelmingly dominated by low-valent transition metals, particularly ruthenium in its Ru(0) and Ru(II) oxidation states. oup.comwikipedia.orgdiva-portal.org These electron-rich centers readily activate molecular hydrogen or abstract hydrogen from donor molecules (like isopropanol (B130326) or formic acid) to form reactive metal-hydride species that are central to the reduction of polar bonds (C=O, C=N). diva-portal.orgrsc.org
However, challenging this paradigm, recent research has demonstrated that high-valent metal complexes can also serve as viable hydrogenation catalysts. A structurally well-defined Ru(IV)-PCP pincer complex has been reported as a capable catalyst for the hydrogenation of various carbonyl and carboxyl compounds using molecular hydrogen. researchgate.net This catalyst activates H₂ at room temperature, showcasing reactivity that is superior to its low-valent analogue in this specific context. researchgate.net This discovery suggests that the heterolytic splitting of H₂, a key step in hydrogenation, does not strictly require an electron-rich metal center and can be facilitated by high-valent species. In another study, a transient Ru(IV)-hydroxo species, formed from the reaction of a Ru(II)-hydride with oxygen, was proposed as a potential intermediate in certain transfer hydrogenation systems. pnas.org
While the vast majority of ruthenium-hydride catalysis proceeds through Ru(II) intermediates, the discovery of a catalytically active Ru(IV) system for hydrogenation opens up new mechanistic considerations. researchgate.net For traditional Ru(II) systems, two primary mechanistic pathways for transfer hydrogenation are recognized: the inner-sphere and outer-sphere mechanisms. diva-portal.org
Inner-Sphere Mechanism: This pathway involves the coordination of the substrate (e.g., a ketone) to the ruthenium center. A hydride ligand already attached to the metal then undergoes migratory insertion into the coordinated carbonyl group, forming a ruthenium-alkoxide intermediate. Subsequent reaction with the hydrogen donor (e.g., isopropanol) releases the product alcohol and regenerates the ruthenium-hydride catalyst. diva-portal.org
Outer-Sphere Mechanism: In this mechanism, the substrate is not directly coordinated to the metal center. Instead, hydrogen transfer occurs concertedly through a six-membered cyclic transition state involving the ruthenium-hydride, the substrate, and a proton source, which is often a ligand on the catalyst or the hydrogen donor molecule itself. diva-portal.org
For the recently reported high-valent Ru(IV)-PCP pincer catalyst, the mechanism is distinct. It is proposed to operate via a heterolytic bond-splitting mechanism that does not necessitate a low-valent metal. researchgate.net The precise pathway by which the Ru(IV) center activates H₂ and transfers it to the substrate is an area of active investigation but highlights that the thermodynamic landscape of high-valent complexes can be tailored to enable reactions traditionally reserved for low-valent metals.
Ruthenium(4+) in Carbon-Carbon and Carbon-Heteroatom Bond Formation
While Ru(0)/Ru(II) cycles are common in many C-C and C-heteroatom bond-forming reactions, the Ru(IV) oxidation state is a critical component of oxidative coupling cycles. In these reactions, the ruthenium center is formally oxidized during the catalytic cycle, often from Ru(II) to Ru(IV), before being reduced back to complete the loop. This reactivity enables the coupling of substrates through processes like C-H activation.
Ruthenium(IV) is most prominently featured as a high-valent intermediate in oxidative cross-coupling reactions. Unlike traditional cross-coupling reactions (e.g., Suzuki, Heck) which often rely on Ru(0)/Ru(II) cycles, oxidative variants couple two substrates with the formal loss of H₂ or another small molecule, requiring the catalyst to be reoxidized. This reoxidation step can lead to the formation of a Ru(IV) intermediate.
A prime example is the ruthenium-catalyzed coupling of aldehydes and terminal alkynes. A proposed mechanism involves the oxidative addition of the aldehyde C-H bond to a Ru(II) center, forming a Ru(IV)-acyl intermediate. acs.org This high-valent species then undergoes further transformation, such as migratory insertion, followed by reductive elimination to furnish the final product and regenerate the active Ru(II) catalyst. acs.org
Similarly, direct arylation reactions involving the coupling of a C-H bond with an organometallic reagent can proceed through a Ru(II)/Ru(IV) cycle. The first example of a Ru(II)-catalyzed direct cross-coupling of C(sp²)–H bonds with organosilanes was reported to operate with a catalytic system where an oxidant is required to reoxidize the ruthenium catalyst to complete the cycle, suggesting the involvement of a high-valent Ru intermediate. nih.govrsc.org
Table 3: Cross-Coupling Reactions Involving Ruthenium(IV) Species This table showcases examples of cross-coupling reactions where a Ru(IV) intermediate is proposed in the catalytic cycle.
| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Proposed Ru(IV) Intermediate | Source(s) |
|---|---|---|---|---|---|
| 4-Anisaldehyde | Phenylacetylene | [RuCl₂(p-cymene)]₂ / Additives | α,β-Unsaturated Ketone | Ru(IV)-acyl complex | acs.org |
| Phenyl(pyrrolidin-1-yl)methanone | Phenyltrimethoxysilane | [RuCl₂(p-cymene)]₂ / CuF₂ | Arylated Amide | Oxidized Ru Species | nih.govrsc.org |
| Activated Olefins (e.g., Acrylates) | Vinyl Boronates | [RuCl₂(p-cymene)]₂ / Oxidant | (E,E)-1,3-Dienes | Oxidized Ru Species | organic-chemistry.org |
Olefin Metathesis Catalysis by Ruthenium(4+)
Ruthenium-based catalysts are renowned for their functional group tolerance and wide-ranging applications in organic synthesis and polymer science. nih.gov The catalytic cycle of olefin metathesis, as proposed by Chauvin, is a widely accepted mechanism. nih.govharvard.edu This process is initiated by the dissociation of a ligand, typically a phosphine, from the ruthenium precatalyst to generate a highly reactive 14-electron Ru-alkylidene intermediate. nih.govresearchgate.net This active species can then coordinate to an olefin, leading to the formation of a ruthenacyclobutane intermediate, a key step in the carbon-carbon double bond scrambling that characterizes olefin metathesis. masterorganicchemistry.com
The reaction can proceed through either a dissociative or an associative mechanism. harvard.edu In the dissociative pathway, a ligand detaches before the olefin binds, while in the associative mechanism, the olefin coordinates to the metal center prior to ligand dissociation. harvard.edu Kinetic studies have largely supported the dissociative mechanism as the predominant pathway. harvard.edu The stability and reactivity of the ruthenium catalyst are significantly influenced by its ligands. For instance, N-heterocyclic carbene (NHC) ligands have been shown to stabilize the 14-electron intermediate, leading to more effective catalysts compared to their phosphine-based counterparts. harvard.edu
Ruthenium(IV) complexes have demonstrated notable activity in various forms of olefin metathesis, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP). nih.govmasterorganicchemistry.comresearchgate.net For example, certain Ru(IV) catalysts are highly active for RCM, even though some may exhibit faster decomposition rates than their Ru(II) analogues. nih.gov The development of catalysts with enhanced stability and turnover numbers remains an active area of research, with a focus on designing ligands that can prevent catalyst decomposition pathways such as dimerization or C-H activation. nih.govgoogle.com
Ruthenium(4+) in Isomerization Reactions
Ruthenium(IV) complexes have emerged as effective catalysts for the isomerization of various organic substrates. rsc.orgnih.gov These reactions are significant in organic synthesis, allowing for the conversion of readily available starting materials into more valuable products.
Bio-inspired Isomerization Catalysis by Ruthenium(4+)
Drawing inspiration from biological enzymatic processes, researchers have developed ruthenium(IV) catalysts that can perform isomerization reactions under physiologically relevant conditions, including inside living mammalian cells. nih.govacs.org This represents a significant advancement in the field of bioorthogonal chemistry, which aims to conduct chemical reactions in biological environments without interfering with native processes. nih.gov
A key example is the isomerization of allylic alcohols to saturated carbonyl compounds. nih.govacs.org Tailored Ru(IV) complexes can facilitate this transformation efficiently in aqueous media and at physiological temperatures. nih.gov The proposed mechanism involves the formation of ruthenium-hydride intermediates through an intramolecular hydride-transfer process. nih.govacs.org The ability of these organometallic intermediates to function within the complex intracellular environment highlights the potential for developing novel therapeutic and diagnostic tools. nih.gov
Furthermore, the strategic design of substrates allows for the in cellulo generation of fluorescent probes or bioactive molecules, demonstrating the practical utility of this bio-inspired catalytic system. nih.govacs.org For instance, non-fluorescent allylic alcohols can be converted into highly fluorescent ketones inside cells, enabling real-time monitoring of the catalytic process. nih.gov This approach has also been extended to generate molecules that can interact with specific cellular components, such as depleting glutathione (B108866) levels. nih.govacs.org
Heterogenization and Immobilization Strategies for Ruthenium(4+) Catalysts
To enhance the practicality of ruthenium(IV) catalysts, particularly in terms of reusability and separation from reaction products, significant research has been dedicated to their heterogenization. This involves immobilizing the homogeneous catalyst onto a solid support.
Supported Ruthenium(4+) Catalysts on Inorganic and Polymeric Matrices
A common strategy for heterogenization is the immobilization of ruthenium catalysts on various inorganic and polymeric supports. whiterose.ac.uk Inorganic materials like silica (B1680970), alumina, and zeolites, as well as polymeric supports such as polystyrene, have been employed. whiterose.ac.ukgoogle.commdpi.com The attachment can be achieved through either covalent bonding or non-covalent interactions. mdpi.com
For instance, ruthenium complexes have been supported on materials like SBA-15 silica and 13X zeolite for olefin metathesis reactions. mdpi.com The performance of these supported catalysts can be influenced by factors such as the nature of the support and the method of immobilization. mdpi.com In some cases, the supported catalysts have shown comparable or even improved activity and selectivity compared to their homogeneous counterparts. mdpi.com Polymeric supports offer the advantage of being either soluble or insoluble. whiterose.ac.uk Soluble polymer-supported catalysts can function under homogeneous conditions and be recovered through precipitation or filtration, while insoluble supports facilitate easy separation from the reaction mixture. whiterose.ac.ukmdpi.com
| Support Material | Type of Ruthenium Catalyst | Application | Reference |
| SBA-15 | Ammonium-tagged Ru-benzylidene | Olefin Metathesis | mdpi.com |
| 13X Zeolite | Ammonium-tagged Ru-benzylidene | Olefin Metathesis | mdpi.com |
| Polystyrene | Ru nanoparticles | Hydrogenation | mdpi.com |
| Tungstated Zirconia | Ru nanoparticles | Polyethylene Hydrogenolysis | acs.org |
| Titanium Dioxide | Ru nanoparticles | Fischer-Tropsch Synthesis | researchgate.net |
Ruthenium(4+) in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) for Catalysis
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) have emerged as highly promising platforms for supporting ruthenium catalysts. nih.govacs.org These crystalline porous materials offer high surface areas, tunable pore sizes, and the ability to precisely position catalytic sites. nih.govacs.orgresearchgate.net
Ruthenium complexes can be incorporated into MOFs either by encapsulating them within the pores or by using the ruthenium complex itself as a building block of the framework. nih.govmdpi.com For example, ruthenium-based MOFs have been successfully employed as catalysts for CO2 fixation and water oxidation. rsc.orgvt.edu The well-defined structure of MOFs can enhance catalyst stability and prevent the aggregation of active species. nih.gov Defect engineering in MOFs, such as creating missing nodes, can further enhance their catalytic properties by improving the accessibility of active sites. researchgate.net
Similarly, COFs provide a robust and designable scaffold for integrating molecular ruthenium catalysts. nih.govacs.org Ruthenium complexes can be embedded within the COF structure, leading to highly active and recyclable heterogeneous catalysts. nih.govrsc.org These Ru-COF materials have shown excellent performance in reactions like water oxidation and nitrate (B79036) reduction to ammonia (B1221849). nih.govacs.org The modular nature of COFs allows for the systematic tuning of the catalyst's environment to optimize its performance. researchgate.net
| Framework Type | Ruthenium Species | Catalytic Application | Reference |
| MOF (UiO-66) | Ru-benzylidene complex | Olefin Metathesis | mdpi.com |
| MOF (HKUST-1 type) | Ru paddlewheel units | Ethylene (B1197577) Dimerization, CO2 Fixation | researchgate.netrsc.org |
| MOF (ZJU-100 derived) | Ru-RuO2 nanoparticles | Hydrogenation | acs.org |
| COF (Triazine-based) | Ru nanoclusters | Nitrate Reduction, Glucose Oxidation | acs.org |
| COF (Piperazine-based) | Ru oxide nanowires | Hydrogen/Oxygen Evolution Reactions | rsc.org |
| MCOF (Ruthenium complex as node) | Ruthenium complex | Water Oxidation | nih.gov |
Advanced Spectroscopic and Diffraction Methods for Ruthenium 4+ Characterization
X-ray Diffraction (XRD) for Ruthenium(4+) Structural Elucidation
X-ray diffraction stands as a cornerstone technique for the precise determination of the three-dimensional atomic arrangement in Ruthenium(4+) materials. By analyzing the scattering pattern of X-rays interacting with a sample, detailed information about bond lengths, bond angles, and crystal packing can be obtained.
Single Crystal X-ray Diffraction of Ruthenium(4+) Complexes
Single crystal X-ray diffraction (SC-XRD) offers unparalleled atomic resolution for the structural analysis of crystalline Ruthenium(4+) complexes. This method requires the growth of a high-quality single crystal, which, when irradiated with X-rays, produces a diffraction pattern that can be mathematically deconvoluted to generate a precise three-dimensional model of the molecule.
For instance, the molecular structures of various ruthenium complexes have been successfully determined using SC-XRD, revealing octahedral geometries and specific ligand coordinations. rsc.orgresearchgate.net In one study, single crystals of two ruthenium(II) complexes, suitable for X-ray diffraction, were grown by the slow evaporation of their acetonitrile (B52724) solutions. rsc.org The resulting crystallographic data confirmed an octahedral geometry around the Ru(II) center. rsc.org Similarly, the crystal structure of a dinuclear ruthenium(II,III) benzoate (B1203000) complex was determined by the single-crystal X-ray diffraction method at 90 K, revealing a lantern-like core. jst.go.jp
The data obtained from SC-XRD, such as unit cell dimensions, space group, and atomic coordinates, are crucial for understanding structure-property relationships.
Table 1: Crystallographic Data for a Representative Ruthenium Complex
| Parameter | Value |
|---|---|
| Formula | [Ru₂(3,4,5-(C₂D₅O)₃C₆H₂CO₂)₄(H₂O)₂]BF₄·C₄H₈O |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 27.243(4) |
| b (Å) | 10.4850(15) |
| c (Å) | 23.115(3) |
| β (°) | 100.789(3) |
| Volume (ų) | 6486.1(16) |
| Z | 4 |
Powder X-ray Diffraction for Ruthenium(4+) Solid-State Materials
Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline Ruthenium(4+) materials. This technique is particularly useful for identifying crystalline phases, determining lattice parameters, and assessing sample purity. acs.org In contrast to SC-XRD, PXRD is performed on a bulk powder sample, providing an average structure of the crystalline domains.
PXRD has been extensively used to study various ruthenium-containing solid-state materials, including oxides. For example, the Ruddlesden-Popper series of oxides, such as Na₂La₂Ti₃₋ₓRuₓO₁₀, have been investigated using PXRD to understand the effect of ruthenium substitution on the crystal structure. researchgate.net The analysis of the diffraction patterns allows for the determination of lattice constants, which can be correlated with the composition of the material according to Vegard's law. acs.org
Furthermore, PXRD is crucial for monitoring solid-state reactions and confirming the formation of new phases. For instance, the synthesis of ruthenium nanoparticles embedded within a metal-organic framework (MOF) matrix was confirmed by PXRD, which showed the characteristic peaks of the MOF host and the embedded nanoparticles. acs.org
X-ray Absorption Spectroscopy (XAS) of Ruthenium(4+) Compounds
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the electronic structure and local coordination environment of the absorbing atom. wikipedia.org It is particularly valuable for studying Ruthenium(4+) compounds, as it can directly probe the oxidation state and the geometry of the first coordination shell. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.org
XANES and EXAFS for Ruthenium(4+) Oxidation State and Local Environment
The XANES region of the XAS spectrum, which encompasses the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the ruthenium center. nih.gov An increase in the oxidation state of ruthenium generally leads to a shift of the absorption edge to higher energies. researchgate.net This principle has been used to determine the average valence state of ruthenium in various compounds. For example, in a study of La₂RuO₅, the Ru K-edge XANES spectrum indicated an average Ru valence state of 4.0 ± 0.1. researchgate.net
The pre-edge features in the XANES spectrum can also provide information about the local symmetry of the ruthenium site. For instance, a more enhanced pre-edge feature can indicate a lower symmetry environment. nih.gov
The EXAFS region, extending several hundred eV beyond the absorption edge, contains information about the local atomic structure around the ruthenium atom. researchgate.net Analysis of the EXAFS oscillations can yield precise information about the number, type, and distance of neighboring atoms. This is particularly useful for characterizing the coordination sphere of Ruthenium(4+) in both crystalline and amorphous materials, as well as in solution.
In a study of a water-oxidizing diruthenium complex, EXAFS analysis revealed the presence of short Ru-O double bonds and a nearly linear Ru-O-Ru angle. nih.gov This information was critical for understanding the structural changes that occur during the water oxidation reaction. nih.gov However, a limitation of EXAFS is its difficulty in distinguishing between atoms of similar atomic mass, such as carbon, nitrogen, and oxygen. acs.org
Table 2: Representative EXAFS Fitting Parameters for a Diruthenium Complex
| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
|---|---|---|---|
| Ru-O | 2.0 | 1.85 | 0.003 |
| Ru-N | 4.0 | 2.09 | 0.004 |
| Ru-Ru | 1.0 | 3.59 | 0.005 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ruthenium(4+) Ligand Analysis
While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of diamagnetic molecules, its application to paramagnetic species like Ruthenium(4+) (a d⁴ ion) presents unique challenges and opportunities. The presence of unpaired electrons in paramagnetic complexes leads to significant shifts and broadening of NMR signals. researchgate.net
Paramagnetic NMR Techniques for Ruthenium(4+) Complexes
Paramagnetic NMR (pNMR) spectroscopy has emerged as a powerful tool for elucidating the structure and electronic properties of paramagnetic metal complexes, including those of ruthenium. nih.gov The large chemical shift dispersion and specific relaxation effects observed in pNMR spectra can provide detailed insights into the metal-ligand interactions and the distribution of unpaired electron spin density. acs.org
For Ruthenium(III) complexes, which are also paramagnetic, extensive studies have been conducted to interpret their ¹H and ¹³C NMR spectra. nih.govacs.org Temperature-dependent NMR experiments are often employed to separate the different contributions to the observed chemical shifts. acs.org The hyperfine shifts, which arise from the interaction of the nuclear spins with the unpaired electron spins, can be correlated with the electronic structure of the complex. nih.gov
Although direct NMR studies on Ruthenium(4+) complexes are less common in the literature found, the principles and techniques developed for other paramagnetic ruthenium species are applicable. The analysis of pNMR spectra, often in conjunction with theoretical calculations such as Density Functional Theory (DFT), can provide valuable information about the ligand environment in Ruthenium(4+) complexes. nih.govacs.org For instance, the contact shift contribution to the hyperfine shift is related to the spin density at the nucleus, while the pseudocontact shift is dependent on the magnetic anisotropy of the complex and the geometric position of the nucleus.
The interpretation of pNMR spectra can be complex, and often requires a synergistic approach combining experimental measurements with theoretical modeling to accurately assign signals and extract meaningful structural and electronic information. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy of Ruthenium(4+) Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons. While Ru(4+) has a d4 electron configuration and is often found in a diamagnetic low-spin state (S=0) in octahedral coordination, rendering it EPR-silent, paramagnetic states can arise under certain conditions. rsc.org For instance, in some environments or as transient species in catalytic cycles, Ru(4+) can exhibit paramagnetism, making EPR a valuable tool.
In cases where Ru(4+) is paramagnetic (e.g., in a high-spin state or in lower symmetry complexes), the EPR spectrum is characterized by its g-tensor and hyperfine coupling constants. The g-tensor provides information about the electronic structure and the symmetry of the metal ion's environment. Hyperfine interactions with the ruthenium nucleus (⁹⁹Ru, I=5/2, 12.7% abundance; ¹⁰¹Ru, I=5/2, 17.1% abundance) can provide direct evidence for the involvement of ruthenium in the paramagnetic center.
A notable example involves the study of transient species in water oxidation catalysis. Advanced EPR techniques, such as continuous wave (CW) EPR, electron spin echo envelope modulation (ESEEM), and hyperfine sublevel correlation spectroscopy (HYSCORE), have been used to characterize high-valent intermediates. nih.gov For instance, a transient S=1/2 species, suggested to be derived from a {Ru(V), Ru(V)} dimer, was studied. The large metal hyperfine coupling observed indicated significant ruthenyl-oxyl character of the orbital containing the unpaired spin. nih.gov
In another study, the oxidation of a mononuclear Ru(IV)=O complex in a dry organic solvent led to the formation of a new species with a rhombic EPR spectrum, consistent with a Ru(V) state. d-nb.info This highlights the utility of EPR in tracking changes in the oxidation state of ruthenium during reactions.
Interactive Table: Representative EPR Data for Ruthenium Species
| Complex/System | Oxidation State(s) | g-values | Key Findings | Reference |
|---|---|---|---|---|
| Transient in water oxidation by [(bpy)2Ru(OH2)]2O(4+) | High-valent Ru, possibly involving Ru(V) | Not explicitly stated, but large metal hyperfine coupling observed. | The unpaired spin has significant ruthenyl-oxyl character. | nih.gov |
| Oxidized [RuIV(O)(Py2Metacn)]2+ | Ru(V) | g = [2.67, 2.37] (g3 not resolved) | Formation of a new S=1/2 EPR signal upon oxidation, consistent with a Ru(V) species. | d-nb.info |
| [NH4]trans-[RuCl4(DMSO)2] in solid state | Ru(III) | g = 2.189 (broad line) | Indicates aggregation in the solid state. | scielo.br |
| [(DMSO)2H]trans-[RuCl4(DMSO)2] in solid state | Ru(III) | g⊥ = 2.35, g∥ = 1.87 | Typical of an axial structure. | scielo.br |
Vibrational Spectroscopy (IR, Raman) for Ruthenium(4+) Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying functional groups and monitoring reactions involving Ru(4+) complexes. triprinceton.orglabmanager.com These methods probe the vibrational modes of molecules, which are sensitive to bond strengths, molecular geometry, and the electronic environment of the atoms. scm.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting vibrational modes that cause a change in the dipole moment. scm.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and is sensitive to vibrational modes that lead to a change in the polarizability of the molecule. scm.com Thus, IR and Raman spectroscopy often provide complementary information. nih.gov
For Ru(4+) compounds, the Ru-ligand stretching and bending vibrations are of particular interest. For example, in ruthenate compounds like Cs₂RuO₄, Raman spectroscopy has been used to characterize the active modes of the ruthenate (VI+) tetrahedra. nih.gov Although this study focuses on Ru(6+), the principles are applicable to Ru(4+) systems.
In the context of reaction monitoring, changes in the vibrational spectra can signal the formation or disappearance of species. For example, the appearance or disappearance of a Ru=O stretching band can indicate the formation or reaction of a ruthenyl species. The frequency of this band provides information about the bond order and the nature of the trans ligand.
Interactive Table: Representative Vibrational Frequencies for Ruthenium Compounds
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method | Reference |
|---|---|---|---|---|
| Cs₂RuO₄ | Raman active modes of RuO₄ tetrahedra | Various | Raman | nih.gov |
| Ru(CO)₄(HgCl)₂ | CO stretching | ~2000-2200 | IR, Raman | rsc.org |
| Ru(NH₃)₆₃ | Ru-N stretching | Calculated values were lower than experimental. | FT-IR, FT-RS | nih.gov |
Mössbauer Spectroscopy for Ruthenium(4+) Electronic and Magnetic State Analysis
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of specific atomic nuclei. For ruthenium, ⁹⁹Ru Mössbauer spectroscopy is employed, although it is less common than ⁵⁷Fe Mössbauer spectroscopy due to experimental challenges. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic hyperfine splitting. libretexts.org
The isomer shift is sensitive to the s-electron density at the nucleus and is therefore a good indicator of the oxidation state of the ruthenium atom. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the local environment. Magnetic hyperfine splitting is observed in magnetically ordered materials and provides information about the internal magnetic field at the nucleus.
⁹⁹Ru Mössbauer spectroscopy has been successfully applied to study the electronic and magnetic properties of various ruthenium compounds, including oxides. For instance, in a study of ternary and quaternary ruthenium(IV) oxides, the spectrum of SrRuO₃ revealed a hyperfine magnetic field, confirming its ferromagnetic nature. rsc.org The oxide Y₂Ru₂O₇, another Ru(4+) compound, was also found to be magnetically ordered at 4.2 K with a hyperfine field of 126 kG. rsc.org
In a study of ruthenium red and its derivatives, ⁹⁹Ru Mössbauer spectroscopy was used to investigate the valence states of the ruthenium atoms. The analysis of the isomer shifts and quadrupole splittings helped to distinguish between different possible electronic structures.
Interactive Table: Representative ⁹⁹Ru Mössbauer Data for Ruthenium(IV) Compounds
| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Magnetic Hyperfine Field (kG) | Key Findings | Reference |
|---|---|---|---|---|---|
| SrRuO₃ | Not specified | Not specified | 352 at 4.2 K | First example of a hyperfine magnetic field in a ruthenium compound, confirming ferromagnetism. | rsc.org |
| CaRuO₃ | Single line observed | Not observed | No magnetic ordering at 4.2 K | Curie-Weiss paramagnetic behavior. | rsc.org |
| BaRuO₃ | Singlet observed | Not observed | No long-range magnetic ordering | Localized pairing of 4d electrons. | rsc.org |
| Y₂Ru₂O₇ | Not specified | Not specified | 126 at 4.2 K | Magnetically ordered at 4.2 K. | rsc.org |
| Ruthenium Red ([Ru₃(O)₂(NH₃)₁₄]⁶⁺) | Two patterns with different isomer shifts | Two quadrupole patterns | Not applicable | Consistent with a Ru³⁺-O-Ru⁴⁺-O-Ru³⁺ backbone. |
Computational and Theoretical Investigations of Ruthenium 4+ Chemistry
Density Functional Theory (DFT) Applications to Ruthenium(4+) Systems
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of transition metal complexes, including those of Ru(IV). acs.orgdergipark.org.tr Its balance of computational cost and accuracy makes it particularly suitable for studying large and complex molecular systems.
DFT calculations are instrumental in predicting the electronic structures of Ru(IV) complexes. For instance, studies on ruthenium(IV) porphyrins have utilized DFT to understand their electronic configurations and spin states. acs.org Unlike the typical S=1 spin state of iron(IV) porphyrins, Ru(IV) porphyrins can exist in either S=0 or S=1 spin states. acs.org DFT calculations have been employed to determine the singlet-triplet energy splitting in these complexes. acs.org
Time-dependent DFT (TD-DFT) is a key tool for predicting and interpreting the electronic absorption spectra of Ru(IV) compounds. researchgate.netnih.gov By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help assign the features observed in experimental spectra. For example, in ruthenium diimine complexes, TD-DFT has been used to understand the nature of metal-to-ligand charge-transfer (MLCT) bands. researchgate.netnih.gov These calculations can reveal how the coupling between ruthenium 4d orbitals and ligand π and π* orbitals influences the electronic spectrum. researchgate.net Furthermore, DFT has been used to correlate experimental X-ray emission spectroscopy (XES) data with calculated spectra to provide detailed assignments of spectral features, offering insights into the metal's oxidation state and the covalency of metal-ligand bonds. acs.org
Here is an interactive data table summarizing DFT-calculated properties of selected Ru(IV) complexes:
| Complex | Property | Calculated Value | Experimental Value | Reference |
| Ru(Por)(NH2)2 | Spin State | S=0 | - | acs.org |
| Ru(Por)(NHPh)2 | Spin State | S=0 | - | acs.org |
| Ru(Por)(NPh2)2 | Spin State | S=0 | - | acs.org |
| [Ru(bqdi)n(bpy)3−n]2+ | Electronic Spectra | Good agreement with experiment | - | researchgate.net |
| [RuII(CN)6]4- | XES Spectra | Good agreement with experiment | - | acs.org |
DFT calculations have proven invaluable in elucidating the mechanisms of reactions catalyzed by ruthenium complexes, where Ru(IV) species often act as key intermediates. sioc-journal.cn For example, in the ruthenium-catalyzed [4+1] annulation of benzamides and propargyl alcohols, DFT studies have unveiled a Ru(II)-Ru(IV)-Ru(II) catalytic cycle, challenging an experimentally proposed Ru(II)-Ru(0)-Ru(II) pathway. acs.org These calculations identified the rate-determining step and provided insights into the roles of various reagents in the reaction. acs.org
Similarly, DFT has been used to investigate the mechanism of ruthenium-catalyzed oxalamide synthesis from ethylene (B1197577) glycol and amines. rsc.org The calculations revealed a multi-step process involving oxidation and coupling reactions, with the formation of molecular hydrogen being the rate-determining step. rsc.org In the context of CO2 hydrogenation to formic acid, DFT calculations have been employed to understand the reaction mechanism on a Ru(IV)-based single-atom catalyst. ulisboa.ptresearchgate.net These studies proposed different mechanistic possibilities and identified hydrogen activation as the initial step. ulisboa.pt
The following interactive table presents key findings from DFT studies on Ru(IV)-catalyzed reactions:
| Reaction | Key Finding | Method | Reference |
| [4+1] Annulation of Benzamides and Propargyl Alcohols | Ru(II)-Ru(IV)-Ru(II) catalytic cycle identified. | DFT | acs.org |
| Oxalamide Synthesis | Rate-determining step is the formation of molecular hydrogen. | DFT | rsc.org |
| CO2 Hydrogenation | Hydrogen activation is the initial step. | DFT | ulisboa.pt |
| meta-Sulfonation of 2-phenylpyridines | ortho C-H activation is the rate-determining step. | DFT | sioc-journal.cn |
| Hydroamidation of Terminal Alkynes | Stereoselectivity determined in the nucleophilic transfer step. | DFT | rsc.org |
Predictive Modeling of Ruthenium(4+) Electronic Structures and Spectroscopic Properties
Ab Initio and Multireference Approaches for Ruthenium(4+) Complex Analysis
While DFT is a workhorse for many applications, for systems with significant multireference character, more advanced ab initio and multireference methods are necessary to achieve high accuracy. nih.govresearchgate.net These methods, such as Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension (CASPT2), as well as multireference configuration interaction (MRCI), are crucial for accurately describing the electronic structure of certain Ru(IV) complexes, especially those with near-degenerate orbitals. nih.govosti.govresearchgate.net
For instance, in the study of [M,C,2H]+ (M = Ru, Rh) species, a combination of experimental techniques and high-level quantum chemical calculations, including coupled-cluster and equation-of-motion spin-flip coupled-cluster (EOM-SF-CCSD) methods, was necessary to correctly assign the observed infrared multiple-photon dissociation (IRMPD) spectra. nih.govresearchgate.net For the rhodium analogue, DFT methods were insufficient, and multireference calculations were required to account for the multireference character of the ground state. nih.govresearchgate.net While the ruthenium species did not exhibit significant multireference character, a combination of structures and states at a high level of theory was needed to match the experimental spectrum. researchgate.net
Molecular Dynamics Simulations for Understanding Ruthenium(4+) Reactivity in Solution
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of Ru(IV) complexes in solution, offering insights into solvation effects and reaction dynamics that are not captured by static quantum chemical calculations. umons.ac.beacs.orgresearchgate.net Ab initio MD simulations, where the forces are calculated "on the fly" using quantum mechanical methods like DFT, are particularly useful for studying reactions in explicit solvent. acs.org
For example, ab initio MD simulations have been used to investigate the photoinduced ligand exchange mechanisms in ruthenium(II) complexes in water, which can lead to the formation of Ru(IV) intermediates. acs.org These simulations can track the entire process of ligand loss and subsequent coordination of a solvent molecule, revealing the transient species and transition states involved. acs.org Reactive force fields, such as ReaxFF, can also be parameterized from quantum-mechanical data to perform large-scale MD simulations of processes like hydrogen diffusion in ruthenium materials, which can have implications for catalysis. tue.nl
Ligand Field Theory and Crystal Field Theory Applied to Ruthenium(4+) Electronic Configuration
Ligand Field Theory (LFT) and its simpler predecessor, Crystal Field Theory (CFT), provide a qualitative and semi-quantitative framework for understanding the electronic structure and properties of transition metal complexes, including those of Ru(IV). doubtnut.comvaia.comresearchgate.net These theories focus on the effects of the surrounding ligands on the d-orbitals of the central metal ion.
For a Ru(IV) ion, which has a d4 electron configuration, in an octahedral ligand field, the five d-orbitals split into a lower-energy t2g set and a higher-energy eg set. libretexts.org The magnitude of this splitting (Δo) and the pairing energy determine whether the complex will be high-spin (t2g3eg1) or low-spin (t2g4). libretexts.org Given that Ru(IV) is a second-row transition metal, its complexes typically exhibit large ligand field splittings, favoring low-spin configurations. vaia.com
The electronic configuration of a low-spin d4 ion in an octahedral field is t2g4. The arrangement of these four electrons in the three t2g orbitals leads to specific spectroscopic and magnetic properties. The principles of LFT and CFT are essential for interpreting the electronic spectra of Ru(IV) complexes and for rationalizing their reactivity. nih.gov For example, the d-band center model, which is derived from LFT concepts, has been used to rationalize the adsorption energies of ligands on ruthenium nanoparticles, providing insights into their catalytic activity. nih.govresearchgate.net
Ruthenium 4+ in Advanced Functional Materials
Ruthenium(4+)-Based Nanomaterials and Nanoclusters
The fabrication of nanomaterials incorporating Ruthenium(4+), primarily in the form of ruthenium dioxide (RuO₂), has led to significant advancements in materials science. These nanostructures exhibit unique size- and shape-dependent properties that are not present in their bulk counterparts.
Synthesis and Characterization of Ruthenium(4+) Oxide Nanoparticles
The synthesis of Ruthenium(4+) oxide nanoparticles (RuO₂ NPs) can be achieved through various methods, including green synthesis and physical techniques like laser ablation. Green synthesis approaches are gaining attention for being eco-friendly and cost-effective. mdpi.comresearchgate.net For instance, water extracts from Gunnera perpensa leaves have been used as reducing agents to produce RuO₂ NPs. mdpi.comresearchgate.net Another study utilized Catharanthus roseus and Moringa oleifera leaf extracts for the synthesis of ultra-small ruthenium oxide nanoparticles. The laser ablation method is also employed as it produces nanoparticles free from chemical contamination, which is advantageous for biological applications. mdpi.com
Characterization of these nanoparticles is crucial to understanding their properties. A suite of techniques is typically employed:
X-ray Diffraction (XRD): Used to determine the crystalline structure, revealing both crystalline and amorphous forms of RuO₂ NPs. mdpi.comresearchgate.net
Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups on the nanoparticle surface, which can confirm the role of organic extracts in synthesis and stabilization. mdpi.comresearchgate.netnih.gov
Scanning Electron Microscopy (SEM): Provides information on the morphology and surface features of the nanoparticles, showing structures like hexagonal and cuboid shapes, as well as the degree of agglomeration. mdpi.comresearchgate.net
Transmission Electron Microscopy (TEM): Offers detailed insight into the size, shape, and internal structure of the nanoparticles.
UV-visible Spectroscopy: Used to confirm the formation of RuO₂ NPs and study their optical properties. mdpi.comresearchgate.netmdpi.com
X-ray Photoelectron Spectroscopy (XPS): Confirms the presence and oxidation state of ruthenium, verifying the Ru(IV) state in RuO₂. nih.govacs.org
Table 1: Synthesis and Characterization of Ruthenium(4+) Oxide Nanoparticles
| Synthesis Method | Precursor/Reducing Agent | Characterization Techniques Used | Key Findings | Reference(s) |
| Green Synthesis | Gunnera perpensa leaf extract | XRD, FTIR, SEM, TEM, UV-Vis | Produced crystalline and amorphous RuO₂ NPs with hexagonal and cuboid-like structures. | mdpi.comresearchgate.net |
| Pyrolysis | Ruthenium complex in a MOF precursor | XPS, HRTEM | Resulted in uniformly sized Ru(0) and RuO₂ species (2-5 nm). | acs.org |
| Laser Ablation | Not specified | UV-Vis, FESEM | Synthesized RuO₂ NPs free from chemical contamination for biological studies. | mdpi.com |
| Not specified | Not specified | FESEM, XRD, XPS, FTIR, UV-Vis | Produced RuO₂ NPs effective as photocatalysts for organic dye degradation. | nih.gov |
Ruthenium(4+) in Bimetallic and Multimetallic Nanostructures
The integration of Ruthenium(4+), often as RuO₂, into bimetallic and multimetallic nanostructures creates materials with synergistic properties that surpass those of their individual components. These materials are of significant interest for catalysis. rsc.orgbohrium.com The interaction between ruthenium and a second metal can enhance catalytic activity, selectivity, and stability. rsc.orgrsc.org
Examples of such systems include:
Platinum-Ruthenium (Pt-Ru): Pt-Ru bimetallic nanoparticles are well-known electrocatalysts. The cluster complex Pt₂Ru₄(CO)₁₈ has been used as a precursor to create carbon-supported Pt-Ru nanoparticles that show high electrocatalytic activity for methanol (B129727) oxidation. rsc.org Colloidal bimetallic Pt-Ru nanoparticles incorporated into ordered mesoporous carbon films also demonstrate exceptionally high activity for the hydrogen evolution reaction (HER). rsc.org
Iridium-Ruthenium (Ir-Ru): Carbon-supported Ir-Ru bimetallic catalysts have been developed for the selective hydrodebromination of dibromomethane. Ruthenium-doped iridium nanoparticles show a combination of high selectivity and unprecedented stability, which is attributed to the formation of ruthenium-poor surface alloys that suppress deactivation. rsc.org
Ruthenium-Nickel (Ru-Ni): RuNi single-atom alloy catalysts have been designed for chemoselective hydrogenation. The synergistic catalysis at the Ru-Ni interface acts as the intrinsic active center, facilitating specific bond cleavage and accelerating reaction rates. unl.edu
Copper-Ruthenium (Cu-Ru): Bimetallic RuCu nanoclusters hosted in mesoporous silica (B1680970) have demonstrated good performance in the selective hydrogenation of various organic compounds. rsc.orgbohrium.com
The enhanced performance in these systems often stems from electronic modifications, where one metal can influence the electronic structure of the other, and the creation of unique active sites at the interface between the two metals. rsc.org
Table 2: Examples of Ruthenium(4+)-Containing Bimetallic Nanostructures
| Bimetallic System | Application | Key Finding | Reference(s) |
| Platinum-Ruthenium (Pt-Ru) | Electrocatalysis (HER, Methanol Oxidation) | Bimetallic nanoparticles show up to five times higher activity per Pt atom than reference catalysts for HER. rsc.org | rsc.orgrsc.org |
| Iridium-Ruthenium (Ir-Ru) | Catalysis (Hydrodebromination) | Ru-doped Ir nanoparticles combine high selectivity with exceptional stability due to alloy formation. | rsc.org |
| Ruthenium-Nickel (Ru-Ni) | Catalysis (Selective Hydrogenation) | Ru-Ni synergistic catalysis at interfacial sites creates highly active and selective centers. | unl.edu |
| Copper-Ruthenium (Cu-Ru) | Catalysis (Selective Hydrogenation) | RuCu nanoclusters supported on mesoporous silica are effective for single-step hydrogenations. | rsc.orgbohrium.com |
Crystal Engineering with Ruthenium(4+) Building Blocks
Crystal engineering involves the design and synthesis of crystalline solids with desired structures and properties. The use of metal ions as nodes connected by organic linkers leads to the formation of coordination polymers and metal-organic frameworks (MOFs).
Design and Synthesis of Ruthenium(4+)-Containing Coordination Polymers and Frameworks
While the use of Ruthenium(II) and Ruthenium(III) complexes as building blocks for coordination polymers is well-established, the direct incorporation of the highly charged Ruthenium(4+) cation as a primary building unit is less common and presents synthetic challenges. mdpi.comresearchgate.net Research in ruthenium-based frameworks often utilizes more synthetically accessible Ru(II) polypyridyl or Ru(III) oxalate (B1200264) complexes which can be assembled with other metal ions or organic linkers. researchgate.net For example, Ru(II)-polypyridyl complexes have been integrated into Zirconium(IV)-based MOFs for solar cell applications.
The design of frameworks containing Ru(IV) often involves post-synthetic modification or the use of precursors that can be converted to a Ru(IV) species, such as RuO₂, within the final material. For instance, Ru-MOFs have been pyrolyzed to produce nanoparticles of Ru metal on a RuO₂ support within a carbon matrix, creating a composite material with catalytic applications. acs.org
The challenges in directly using Ru(4+) as a building node relate to its high charge density and specific coordination preferences, which can make controlling the resulting framework topology difficult. However, the development of novel ligands and synthetic strategies, such as solvothermal or hydrothermal methods, continues to expand the possibilities for creating frameworks with diverse metal oxidation states. nih.gov The tightest structural Ru-MOFs, for example, have been self-assembled from ruthenium and bridging ligands like 2,2'-bipyrimidine (B1330215) via hydrothermal synthesis, demonstrating strong metal-organic coordination bonds. nih.gov
Ruthenium(4+) in Energy Conversion and Storage Materials
Ruthenium(4+), predominantly in the form of RuO₂, is a cornerstone material in electrocatalysis and photocatalysis due to its excellent conductivity and catalytic activity.
Electrocatalytic and Photocatalytic Materials Incorporating Ruthenium(4+)
Ruthenium(4+) materials are critical for promoting key reactions in energy conversion technologies like water splitting and CO₂ reduction.
Water Splitting: The oxygen evolution reaction (OER) is a key bottleneck in water electrolysis. Ruthenium dioxide (RuO₂) is one of the most active known electrocatalysts for the OER in acidic media. Materials combining Ru(IV) with other metals or supports are being developed to enhance activity and stability. For example, Ru-Co₉S₈ has been shown to be a promising bifunctional catalyst for both OER and the oxygen reduction reaction (ORR). Similarly, atomically precise Ru-O-Ru clusters have been studied for their ability to enhance water dissociation in the alkaline hydrogen evolution reaction (HER). The synergy between different ruthenium species, such as Ru(0) and RuO₂, can also improve catalytic efficiency by providing acid-active sites on the catalyst surface for reactant adsorption and activation. acs.org
CO₂ Reduction: Ruthenium-based materials are also explored as photocatalysts and electrocatalysts for the conversion of CO₂ into valuable fuels like methanol. Ruthenium complexes can act as photocatalysts for CO₂ reduction to formate, formaldehyde, and methanol. The efficiency of these systems often depends on the catalyst's ability to facilitate proton-coupled electron transfer. Composite catalysts, such as Ru/TiO₂, can promote charge redistribution and open up selective pathways for CO₂ reduction.
The high performance of Ru(4+)-based materials in these applications is linked to their electronic structure, which facilitates efficient charge transfer and lowers the activation energy for key reaction steps.
Table 3: Performance of Ru(4+)-Based Materials in Energy Conversion
| Material | Application | Performance Metric | Key Insight | Reference(s) |
| RuO₂ | Electrocatalysis (OER) | State-of-the-art activity in acidic media | Benchmark catalyst for the oxygen evolution reaction. | |
| RuCoS₂/CC | Electrocatalysis (OER) | Lower overpotential (315 mV) and excellent durability | Binary active sites and synergy with the carbon cloth substrate enhance performance. | |
| Ru-Cl-N SAC | Electrocatalysis (Overall Water Splitting) | 1.49 V required to achieve 10 mA cm⁻² | A single-atom catalyst serving as a multifunctional electrocatalyst for HER and OER. | |
| Ruβ complex | Photocatalysis (CO₂ Reduction) | Produces methanol, formaldehyde, and formate | A unimolecular complex acts as a photocatalyst for converting CO₂ to fuels. | |
| Ru-RuO₂/N-C | Catalysis (Hydrogenation) | Enhanced selective hydrogenation performance | Synergistic effect between Ru(0) and RuO₂ provides active sites for reactant activation. | acs.org |
Ruthenium(4+) in Materials for Fuel Cells and Water Splitting
The Ruthenium(4+) oxidation state, most prominently found in Ruthenium(IV) oxide (RuO₂), is critical in the advancement of energy conversion technologies such as fuel cells and water splitting. americanelements.com RuO₂ is a highly effective electrocatalyst, a role in which it is widely utilized. wikipedia.org Its notable capacity to store charge in aqueous solutions and its thermal stability make it suitable for demanding electrochemical applications. americanelements.comwikipedia.org
In the realm of fuel cells, materials containing Ruthenium(4+) have demonstrated significant catalytic activity. Scientists have developed durable catalysts by anchoring single ruthenium atoms to graphene, creating a material that rivals traditional platinum-based catalysts for the oxygen reduction reaction (ORR), a key process in fuel cells. sciencedaily.com This single-atom approach ensures that all ruthenium atoms are available for reaction, maximizing efficiency. sciencedaily.com The resulting catalyst also shows excellent tolerance to methanol crossover and carbon monoxide poisoning, which are common issues that reduce the efficiency of platinum-based fuel cells. sciencedaily.com
Furthermore, catalysts combining platinum and Ruthenium(IV) oxide have been prepared and evaluated for their effectiveness in direct methanol fuel cells (DMFCs). researchgate.net These mixed catalysts show higher activity for methanol oxidation than platinum alone. researchgate.net In H₂/CO₂ fuel cells, a core-shell structure of hydrous RuO₂ on carbon nanotubes has been shown to be an effective cathode catalyst, facilitating the conversion of CO₂ to methane (B114726) while simultaneously generating electricity. rsc.org
For water splitting, which involves two half-reactions—the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER)—Ruthenium(4+) compounds are among the most active catalysts, particularly for the OER. osti.govrsc.org The OER is often the kinetic bottleneck in water splitting due to the complex four-electron transfer process required. pnas.orgresearchgate.net RuO₂ is recognized as one of the most active OER catalysts in acidic environments. osti.gov However, its high activity can be accompanied by lower stability, as the catalytic mechanism can lead to the collapse of the crystal structure or the formation of soluble high-valence ruthenium species. researchgate.netresearchgate.net
| Catalyst Material | Application | Key Research Finding | Reference |
| Single Ruthenium Atoms on Graphene | Fuel Cell (ORR) | Performance matched traditional platinum-based catalysts with high tolerance to CO poisoning. | sciencedaily.com |
| Platinum-Ruthenium(IV) Oxide (Pt-RuO₂) | Direct Methanol Fuel Cell (DMFC) | Showed higher catalytic activity for methanol oxidation compared to Pt alone. | researchgate.net |
| CNT@hydrous RuO₂ Core-Shell Structure | H₂/CO₂ Fuel Cell | Promoted CO₂ methanation while generating electricity; methane generation rate was 3 times higher than anhydrous RuO₂. | rsc.org |
| Ruthenium(IV) Oxide (RuO₂) | Water Splitting (OER) | One of the most active catalysts for OER in acid, but can suffer from stability issues. | osti.gov |
| Mesoporous Ru/RuO₂ Heterostructure | Overall Water Splitting (HER & OER) | Exhibited low overpotentials for both HER (53 mV) and OER (243 mV) at 50 mA cm⁻², outperforming Pt/C and IrO₂ systems. | acs.org |
Ruthenium(4+) in Magnetic and Electronic Materials
The Ruthenium(4+) ion plays a significant role in the development of advanced magnetic and electronic materials, primarily through its incorporation into oxide structures like perovskites and rutile-type oxides. americanelements.com The electronic configuration of Ru⁴⁺ (a low-spin d⁴ system) and its interactions within a crystal lattice give rise to a range of interesting physical properties. osti.gov
In the field of magnetism, ruthenium-based perovskite oxides are a major area of investigation. diamond.ac.uknankai.edu.cn Compounds with a hexagonal perovskite structure, such as Sr₃LiRuO₆ and Sr₃NaRuO₆ (containing Ru⁵⁺, not Ru⁴⁺), have been studied for their complex magnetic ordering, which arises from the specific geometric and electronic structure of the ruthenium ions. diamond.ac.uk In materials containing Ru⁴⁺, such as the vacancy-ordered double perovskites MA₂RuX₆ (where MA = methylammonium (B1206745) and X = Cl or Br), the magnetic behavior is strongly influenced by spin-orbit coupling. osti.gov The study of ordered double perovskites like Ba₂₋ₓSrₓYRuO₆ reveals antiferromagnetic properties, with the magnetic interactions being sensitive to structural distortions like the tilting of octahedra. rsc.org While bulk ruthenium is paramagnetic, researchers have demonstrated that ultra-thin films of elemental ruthenium can exhibit ferromagnetism at room temperature, making it the fourth single element to do so after iron, cobalt, and nickel. gktoday.insciencedaily.comelektormagazine.com This discovery is significant for the development of new magnetic sensors and data storage technologies, as ruthenium offers high thermal stability and resistance to oxidation. gktoday.insciencedaily.com
In electronics, Ruthenium(IV) oxide (RuO₂) is a key material due to its high electrical conductivity, chemical stability, and charge storage capacity. americanelements.comhwnanomaterial.com It is widely used in the fabrication of thick-film resistors for integrated circuits. wikipedia.orghwnanomaterial.com Resistors made from RuO₂ offer a wide resistance range, low noise, and excellent stability, making them crucial components in modern microelectronics. hwnanomaterial.com The metallic conductivity of RuO₂ also makes it an important material for electrodes in supercapacitors, where it can store a very high amount of charge. wikipedia.org Research into nanostructured RuO₂, such as nanorods, is exploring its potential for next-generation electronic devices. uvm.edu These nanostructures can function as metal/insulator/metal (MIM) devices where quantum tunneling is the primary mechanism of electron transport. uvm.edu Mixed-metal oxides containing Ruthenium(4+), such as Iridium Ruthenium Oxide, are also investigated for their unique electronic and magnetic properties, with potential applications in electrochemical sensors and as corrosion-resistant coatings. samaterials.com
| Compound/Material | Material Type | Key Property/Application | Research Finding | Reference |
| Ruthenium (Ru) | Ultra-thin Film | Ferromagnetism | Discovered to be ferromagnetic at room temperature, a property previously known only for Fe, Co, and Ni. | gktoday.insciencedaily.comumn.edu |
| Ruthenium(IV) Oxide (RuO₂) | Metal Oxide | Electronic Component | Used to manufacture thick-film resistors and as a sensitive thermometer in the kelvin range. | wikipedia.orghwnanomaterial.com |
| Ruthenium(IV) Oxide (RuO₂) | Supercapacitor Material | High Charge Storage | Exhibits high capacitance (up to 650 F/g) in aqueous solutions. | wikipedia.org |
| Ba₂₋ₓSrₓYRuO₆ | Double Perovskite | Antiferromagnetism | Displays antiferromagnetic ordering with a Néel temperature around 30 K. | rsc.org |
| MA₂RuCl₆ | Hybrid Perovskite | Magnetism | Magnetic properties are influenced by strong spin-orbit coupling in the low-spin d⁴ system. | osti.gov |
| Iridium Ruthenium Oxide | Mixed Metal Oxide | Electronic/Electrochemical | Used as an electrocatalyst in fuel cells and sensors; exhibits interesting electronic and magnetic properties. | samaterials.com |
Emerging Research Frontiers and Future Directions in Ruthenium 4+ Chemistry
Integration of Ruthenium(4+) into Supramolecular Architectures
The construction of intricate, self-assembled supramolecular structures is a burgeoning area of chemical research. Ruthenium complexes, including those in the +4 oxidation state, are valuable building blocks for these architectures due to their well-defined coordination geometries and versatile reactivity. nih.govbohrium.com
Researchers have successfully incorporated ruthenium into various supramolecular assemblies, such as metallacycles and cages. nih.govbohrium.com For instance, dinuclear arene ruthenium complexes can act as "clips" that link together through multidentate ligands to form three-dimensional polyhedra. nih.gov These structures can encapsulate guest molecules, leading to potential applications in drug delivery and molecular recognition. nih.govotago.ac.nz
A notable example is the formation of a tetranuclear arene ruthenium metallacycle, [Ru4(p-cymene)4(bpe)2(donq)2]4+, which self-organizes into a complex cubic phase. acs.org This demonstrates the potential for creating highly ordered, functional materials from Ru(4+)-containing precursors. The stability of such assemblies, even at elevated temperatures, underscores their robustness for practical applications. acs.org
Table 1: Examples of Ruthenium-Containing Supramolecular Architectures
| Supramolecular Structure | Ruthenium Precursor/Component | Key Features & Potential Applications | Reference |
| Tetranuclear arene ruthenium metallacycle | [Ru4(p-cymene)4(bpe)2(donq)2]4+ | Self-organizes into a multicontinuous thermotropic cubic phase; potential for advanced materials. | acs.org |
| Hexaruthenium cages | Di-ruthenium bridging ligands with extended polycyclic aromatic systems | Water-soluble; host-guest properties for drug delivery. | nih.gov |
| Octa-ruthenium supramolecular cubes | Porphyrin-based scaffolds linked by ruthenium complexes | Strong interactions with G-quadruplex DNA; potential for therapeutic applications. | nih.gov |
| Heterodimetallic cage | Pd(μ-L)4RuCl2 | Altered cavity microenvironment for controlled host-guest interactions. | otago.ac.nz |
Ruthenium(4+) in Artificial Photosynthesis Systems
Artificial photosynthesis, which aims to mimic the natural process of converting sunlight into chemical energy, represents a critical frontier in sustainable energy research. rsc.org Ruthenium complexes, particularly those that can access the Ru(4+) state, are pivotal components in many artificial photosynthetic systems, especially in the crucial process of water oxidation. rsc.orgacs.org
The "blue dimer," cis,cis-[(bpy)2(H2O)Ru(μ-O)Ru(H2O)(bpy)2]4+, was one of the first molecular catalysts capable of water oxidation. acs.org Although its activity was limited by the instability of the oxo-bridge, it laid the groundwork for subsequent research. acs.org More recent work has focused on developing more robust ligand frameworks to stabilize multinuclear ruthenium centers, enhancing their catalytic efficiency. rsc.orgacs.org
One promising approach involves the use of self-assembly to create integrated photosensitizer-catalyst systems. rsc.orgresearchgate.net For example, a tetranuclear ruthenium dendrimer, [Ru{(μ-2,3-dpp)Ru(bpy)2}3]8+, has been used as a photosensitizer in conjunction with a tetraruthenium polyoxometalate water oxidation catalyst, [Ru4(μ-O)4(μ-OH)2(H2O)4(γ-SiW10O36)2]10−. rsc.org These self-organized systems can exhibit emergent properties that enhance the efficiency of photoinduced electron transfer and water oxidation. rsc.org Furthermore, researchers have studied the formation of adamantane-like tetranuclear and octanuclear ruthenium clusters from a binuclear oxysulfate ruthenium(IV) complex, which act as catalysts for water oxidation to produce oxygen and oxozone (O4), respectively. researchgate.net
Table 2: Key Ruthenium Complexes in Artificial Photosynthesis
| Complex/System | Role | Key Research Finding | Reference |
| cis,cis-[(bpy)2(H2O)Ru(μ-O)Ru(H2O)(bpy)2]4+ (blue dimer) | Water Oxidation Catalyst | First molecular complex shown to mediate the four-electron oxidation of water. | acs.org |
| [Ru{(μ-2,3-dpp)Ru(bpy)2}3]8+ / [Ru4(μ-O)4(μ-OH)2(H2O)4(γ-SiW10O36)2]10− | Photosensitizer / Catalyst | Self-assembly of these components creates an efficient system for photoinduced water oxidation. | rsc.org |
| K4[Ru2(SO4)2(μ-SO4)2(μ-O)2] · 2H2O precursor | Catalyst Formation | Forms tetranuclear and octanuclear ruthenium clusters in situ for water oxidation. | researchgate.net |
| Peptide Nucleic Acid (PNA)-tetramer with Ruthenium light harvesting antenna | Artificial Photosynthesis System | Integration of a ruthenium antenna on a self-assembled PNA scaffold increases the rate of NAD+ reduction to NADH. | researchgate.net |
Advanced Spectroscopic Probes for Real-Time Ruthenium(4+) Reaction Monitoring
Understanding the intricate mechanisms of ruthenium-catalyzed reactions requires sophisticated analytical techniques that can monitor reactive species in real-time. Advanced spectroscopic probes are crucial for elucidating reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. mt.commdpi.com
In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for real-time reaction monitoring. mt.comremspec.com By using fiber-optic probes, scientists can obtain a "spectroscopic window" into a reaction vessel, allowing for the continuous tracking of reactants, products, and intermediates without disturbing the system. remspec.com This technique provides invaluable data on reaction progress and mechanism. mt.com
Raman spectroscopy is another non-invasive technique well-suited for online monitoring of chemical reactions. mdpi.comendress.com It provides molecular-level information by probing the vibrational modes of molecules. mdpi.com For ruthenium complexes, X-ray emission spectroscopy (XES) is emerging as a potent element-selective probe. acs.org Ruthenium 4d-to-2p XES can simultaneously probe the filled metal 4d orbitals and the orbitals of the bound ligands, offering detailed insights into the electronic structure, oxidation state, and covalency of the metal center. acs.org This level of detail is critical for understanding the behavior of Ru(4+) species in catalytic cycles.
Table 3: Spectroscopic Techniques for Monitoring Ruthenium Reactions
| Technique | Probe Type | Information Obtained | Advantages | Reference |
| In-situ Fourier-Transform Infrared (FTIR) Spectroscopy | Fiber-optic probes with ATR crystals | Real-time concentration changes of reactants, intermediates, and products. | Non-invasive; provides kinetic and mechanistic data. | mt.comremspec.com |
| Raman Spectroscopy | Fiber-optic probes | Molecular-level vibrational information. | Non-invasive; suitable for online monitoring. | mdpi.comendress.com |
| X-ray Emission Spectroscopy (XES) | Synchrotron-based X-rays | Electronic structure, oxidation state, and covalency of the ruthenium center. | Element-selective; provides detailed electronic information. | acs.org |
Machine Learning and Artificial Intelligence Applications in Ruthenium(4+) Catalyst Design
The design of highly efficient and selective catalysts is a complex challenge due to the vast parameter space involved. paperpublications.orgarxiv.org Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools for accelerating the discovery and optimization of new catalysts, including those based on ruthenium. paperpublications.orgumich.edu
ML algorithms can learn from large datasets, generated from either computational modeling (like Density Functional Theory, DFT) or high-throughput experiments, to predict catalyst performance and identify promising candidates. umich.eduresearchgate.net This data-driven approach can navigate the complex relationships between catalyst structure, composition, and activity, moving beyond traditional trial-and-error methods. paperpublications.org
Sustainable and Circular Economy Aspects of Ruthenium(4+) Chemistry
The principles of green chemistry and the circular economy are increasingly guiding chemical research and industrial processes. mdpi.comthieme-connect.com Ruthenium catalysis, including reactions involving the Ru(4+) state, plays a significant role in this paradigm shift. researchgate.net The high efficiency of many ruthenium catalysts means that only small quantities are needed, minimizing waste. researchgate.net
Ruthenium catalysts are instrumental in promoting the use of renewable resources and developing new energy-related processes. researchgate.net For instance, they are used in hydrogenation reactions that are key to producing valuable chemicals from biomass and carbon dioxide, contributing to a circular carbon economy. researchgate.net
The concept of a circular economy emphasizes keeping resources in use for as long as possible. mdpi.com In the context of ruthenium, this involves not only designing highly active and durable catalysts but also ensuring high recovery rates of the metal at the end of the catalyst's life. researchgate.netthieme-connect.com This minimizes the need for mining fresh ore and reduces the environmental impact. researchgate.net The development of chemical depolymerization processes, which can be catalyzed by ruthenium complexes, offers a pathway to recycle plastics back to virgin-quality monomers, a key goal of a circular plastics system. acs.org By designing chemical processes that are inherently less wasteful and that enable the recycling and reuse of materials, ruthenium chemistry is making a vital contribution to a more sustainable future. researchgate.netmdpi.com
Q & A
Q. What are the standard laboratory methods for synthesizing Ruthenium(4+) complexes?
Ruthenium(4+) complexes are typically synthesized via controlled oxidation of Ru(III) precursors (e.g., RuCl₃·xH₂O) using agents like NaIO₄ or H₂O₂ under acidic conditions . Precise pH control (1–3 M HCl) and inert atmospheres (N₂/Ar) are critical to prevent reduction to lower oxidation states. Characterization via UV-Vis spectroscopy (absorption bands at 450–600 nm for Ru⁴⁺ d-d transitions) and cyclic voltammetry (redox peaks at +0.8 to +1.2 V vs. SHE) confirms the +4 oxidation state .
Q. How can researchers validate the purity of Ruthenium(4+) compounds?
Purity is assessed using inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace impurities (<1 ppm) and X-ray photoelectron spectroscopy (XPS) to confirm the Ru⁴⁺ oxidation state (binding energy ~284 eV for Ru 3d₅/₂). Cross-validation with elemental analysis (C/H/N combustion) ensures stoichiometric accuracy .
Q. What separation techniques are effective for isolating Ruthenium(4+) from mixed-metal solutions?
Solvent extraction with tri-n-octylamine (TOA) in chloroform selectively isolates Ru⁴⁺ at pH 1–2, while ion-exchange resins (e.g., Dowex 50W-X8) separate Ru⁴⁺ from competing ions like Fe³⁺ or Pt²⁺. Recovery rates >95% are achievable with these methods .
Advanced Research Questions
Q. What experimental designs mitigate contradictions in reported redox potentials of Ruthenium(4+) species?
Discrepancies often arise from solvent effects (e.g., aqueous vs. non-aqueous media) or reference electrode inconsistencies. To address this:
Q. How can computational methods elucidate the electronic structure of Ruthenium(4+) complexes?
Density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP) model Ru⁴⁺ ligand-field splitting and d-orbital occupancy. Spin-state energetics and charge-transfer transitions are validated against experimental UV-Vis and magnetic susceptibility data. Molecular dynamics simulations further predict solvation effects on stability .
Q. What strategies resolve conflicting catalytic activity data for Ruthenium(4+) in oxidation reactions?
Contradictions may stem from surface adsorption heterogeneity or ligand decomposition. To clarify:
- Conduct in-situ Raman spectroscopy to monitor ligand integrity during catalysis.
- Use isotopic labeling (¹⁸O₂) to track oxygen transfer pathways.
- Compare turnover frequencies (TOFs) across substrates (e.g., alcohols vs. alkanes) under standardized conditions .
Q. How do ligand modifications influence the stability of Ruthenium(4+) in aqueous vs. non-aqueous media?
Chelating ligands (e.g., EDTA or polypyridines) enhance stability in water by preventing hydrolysis, while bulky phosphine ligands (e.g., PPh₃) improve solubility in organic solvents. Stability constants (log β) are determined via potentiometric titrations, with higher values (>10⁵) indicating robust complexation .
Methodological Guidelines
- Data Reliability : Triangulate spectroscopic, electrochemical, and computational data to validate Ru⁴⁺ speciation. For example, XPS and cyclic voltammetry should corroborate oxidation state assignments .
- Contradiction Analysis : Use error-propagation models to assess measurement uncertainties (e.g., ±0.05 V in redox potentials) and identify systematic vs. random errors .
- Literature Integration : Cross-reference synthesis protocols and characterization data across peer-reviewed journals (avoiding non-academic sources) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
